Product packaging for Sorivudine(Cat. No.:CAS No. 77181-69-2)

Sorivudine

Número de catálogo: B1681958
Número CAS: 77181-69-2
Peso molecular: 349.13 g/mol
Clave InChI: GCQYYIHYQMVWLT-HQNLTJAPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Sorivudine is an organic molecular entity.
This compound has been used in trials studying the treatment of Chickenpox and HIV Infections.
This compound is a synthetic thymidine analogue with potent antiviral activity against herpes simplex and varicella zoster viruses. This compound is phosphorylated into triphosphate form within the cells;  this metabolite interferes with viral DNA replication by inhibiting DNA polymerase activity without been incorporated into elongating viral DNA. Due to the dangerous effects of drug-drug interactions via its metabolite, this compound has been removed from the market.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 2 investigational indications. It was withdrawn in at least one region.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrN2O6 B1681958 Sorivudine CAS No. 77181-69-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O6/c12-2-1-5-3-14(11(19)13-9(5)18)10-8(17)7(16)6(4-15)20-10/h1-3,6-8,10,15-17H,4H2,(H,13,18,19)/b2-1+/t6-,7-,8+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCQYYIHYQMVWLT-HQNLTJAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)/C=C/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77181-69-2
Record name Sorivudine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77181-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sorivudine [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077181692
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sorivudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11998
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SORIVUDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7VOZ162LV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Sorivudine Against Varicella-Zoster Virus: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sorivudine, a synthetic bromovinyl arabinosyl uracil nucleoside analog, exhibits highly potent and selective in vitro activity against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. Its mechanism of action hinges on the targeted exploitation of viral-specific enzymes, leading to the inhibition of viral DNA replication. This technical guide provides a detailed exploration of the molecular interactions and enzymatic pathways central to this compound's anti-VZV efficacy, supported by quantitative data, experimental methodologies, and visual representations of the key processes.

Data Presentation

The antiviral potency and enzymatic interactions of this compound and its metabolites have been quantified in numerous studies. The following tables summarize key quantitative data, facilitating a comparative understanding of its efficacy.

Parameter Virus/Enzyme Value Reference Compound (Acyclovir)
EC50 (50% Effective Concentration) VZV (Clinical Isolates)0.001 µg/mL (~0.0029 µM)[1]>1 µg/mL[1]
IC50 (50% Inhibitory Concentration) VZV Thymidine Kinase1.5 - 4.5 µM[2]Not directly comparable
Ki (Inhibition Constant) of Triphosphate VZV DNA Polymerase0.55 µM (for BVDU-TP, a related analog)[3]Not specified

EC50 values represent the concentration of the drug required to inhibit viral replication by 50% in cell culture. IC50 for the enzyme indicates the concentration needed to inhibit the enzyme's activity by 50%. The Ki value for BVDU-triphosphate is provided as a close proxy for this compound-triphosphate's inhibition of VZV DNA polymerase.

Core Mechanism of Action

The selective antiviral activity of this compound against VZV is a multi-step process initiated within the infected host cell. This process can be broken down into three key stages: selective phosphorylation by viral thymidine kinase, further phosphorylation by viral and cellular kinases, and competitive inhibition of viral DNA polymerase.

Selective Monophosphorylation by VZV Thymidine Kinase

This compound, in its prodrug form, readily enters both infected and uninfected host cells. However, the critical first step of its activation is catalyzed exclusively by the VZV-encoded thymidine kinase (TK).[1][4] This viral enzyme recognizes this compound as a substrate and facilitates its conversion to this compound monophosphate.[4] This initial phosphorylation is the primary determinant of this compound's selectivity, as mammalian cellular thymidine kinases do not efficiently phosphorylate the compound.[5] This ensures that the drug is preferentially activated in VZV-infected cells, minimizing toxicity to uninfected cells.

Diphosphorylation and Triphosphorylation

Following its initial activation, this compound monophosphate undergoes two subsequent phosphorylation events to become the active antiviral agent, this compound triphosphate. Unlike some other nucleoside analogs, the diphosphorylation of this compound is also dependent on a viral enzyme, specifically the VZV thymidylate kinase activity.[1][4] The final phosphorylation to the triphosphate form is then carried out by cellular kinases.[4]

Inhibition of VZV DNA Polymerase

The active form of the drug, this compound triphosphate, acts as a competitive inhibitor of the VZV DNA polymerase.[1] It structurally mimics the natural substrate, deoxythymidine triphosphate (dTTP), and competes for the active site of the viral DNA polymerase. By binding to the enzyme, this compound triphosphate effectively blocks the incorporation of dTTP into the growing viral DNA chain, thereby halting viral replication.[4] It is important to note that this compound triphosphate is not incorporated into the elongating viral DNA.[1]

Signaling Pathways and Experimental Workflows

To visually represent the intricate mechanism of action and the experimental procedures used to elucidate it, the following diagrams are provided in the DOT language for Graphviz.

Sorivudine_Mechanism_of_Action cluster_cell VZV-Infected Host Cell This compound This compound (Prodrug) Sorivudine_MP This compound Monophosphate This compound->Sorivudine_MP VZV Thymidine Kinase Sorivudine_DP This compound Diphosphate Sorivudine_MP->Sorivudine_DP VZV Thymidylate Kinase Sorivudine_TP This compound Triphosphate (Active Form) Sorivudine_DP->Sorivudine_TP Cellular Kinases Inhibition Inhibition Sorivudine_TP->Inhibition VZV_DNA_Polymerase VZV DNA Polymerase Viral_DNA_Replication Viral DNA Replication VZV_DNA_Polymerase->Viral_DNA_Replication Inhibition->VZV_DNA_Polymerase Plaque_Reduction_Assay_Workflow start Start: Prepare cell monolayer in multi-well plates prepare_dilutions Prepare serial dilutions of this compound start->prepare_dilutions infect_cells Infect cell monolayers with VZV start->infect_cells add_drug Add this compound dilutions to infected cells prepare_dilutions->add_drug infect_cells->add_drug overlay Add semi-solid overlay (e.g., agarose) add_drug->overlay incubate Incubate for several days to allow plaque formation overlay->incubate stain Stain cells to visualize plaques (e.g., crystal violet) incubate->stain count Count plaques in each well stain->count calculate Calculate EC50 value count->calculate

References

Sorivudine: A Technical Guide to its Antiviral Spectrum and Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Sorivudine, a potent nucleoside analog antiviral agent. It details the drug's spectrum of activity, mechanism of action, relevant experimental protocols, and critical clinical considerations to inform research and drug development.

Antiviral Spectrum and Potency

This compound (1-β-D-arabinofuranosyl-E-5-[2-bromovinyl]uracil) is a synthetic pyrimidine nucleoside analog with highly potent and selective activity against specific members of the herpesvirus family.[1] Its efficacy is most pronounced against Varicella-Zoster Virus (VZV), where it is reported to be over 1,000-fold more active than acyclovir in vitro.[2][3] The drug also demonstrates significant activity against Herpes Simplex Virus Type 1 (HSV-1), comparable to that of acyclovir.[2][3] However, its activity against other herpesviruses, such as Herpes Simplex Virus Type 2 (HSV-2), Epstein-Barr virus (EBV), and Cytomegalovirus (CMV), is markedly lower or negligible.[1][3][4]

The antiviral potency of this compound is quantified by its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), representing the drug concentration required to inhibit viral replication by half. A summary of its in vitro activity is presented below.

Table 1: In Vitro Antiviral Activity of this compound

VirusCell Line(s)Assay MethodEC₅₀ / IC₅₀ (µg/mL)Key References
Varicella-Zoster Virus (VZV) Human Embryonic Lung FibroblastsPlaque Reduction0.0001 - 0.004[3]
Herpes Simplex Virus Type 1 (HSV-1) Not SpecifiedPlaque Reduction0.03 - 0.1[3]
Herpes Simplex Virus Type 2 (HSV-2) Not SpecifiedNot SpecifiedInactive[3]
Cytomegalovirus (CMV) Not SpecifiedNot SpecifiedInactive[3]
Epstein-Barr Virus (EBV) Not SpecifiedNot SpecifiedActive (potency not specified)[1][4]

Mechanism of Action

The high selectivity of this compound stems from its targeted activation within virus-infected cells. The process is initiated by the viral-encoded thymidine kinase (TK), an enzyme not found in uninfected mammalian cells.[1]

  • Selective Phosphorylation: this compound is preferentially taken up by virus-infected cells and serves as a substrate for viral TK, which phosphorylates it to this compound monophosphate.[3] Mammalian cellular TK does not efficiently recognize or phosphorylate this compound, which is the basis of the drug's selectivity and low host cell toxicity.[1]

  • Conversion to Active Form: Host cellular kinases subsequently convert the monophosphate form to this compound diphosphate and finally to the active antiviral agent, this compound triphosphate.[3]

  • Inhibition of Viral DNA Polymerase: this compound triphosphate acts as a competitive inhibitor of the viral DNA polymerase, effectively blocking the synthesis of new viral DNA and halting viral replication.[3][5]

Mechanism_of_Action cluster_cell Infected Host Cell This compound This compound Sorivudine_MP This compound Monophosphate This compound->Sorivudine_MP Phosphorylation Sorivudine_DP This compound Diphosphate Sorivudine_MP->Sorivudine_DP Phosphorylation Sorivudine_TP This compound Triphosphate (Active Form) Sorivudine_DP->Sorivudine_TP Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase Sorivudine_TP->Viral_DNA_Polymerase Competitive Inhibition Viral_TK Viral Thymidine Kinase Viral_TK->Sorivudine_MP Host_Kinases Host Cellular Kinases Host_Kinases->Sorivudine_DP Host_Kinases->Sorivudine_TP Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Catalyzes Sorivudine_ext This compound (Administered) Sorivudine_ext->this compound Cellular Uptake

Caption: Selective activation pathway and inhibitory mechanism of this compound.

Experimental Protocols: Plaque Reduction Assay

The in vitro potency of this compound is typically determined using a plaque reduction assay. This method quantifies the ability of a drug to inhibit the cytopathic effect of a virus, which manifests as a reduction in the number of viral plaques.

Generalized Workflow:

  • Cell Seeding: A monolayer of susceptible host cells (e.g., human embryonic lung fibroblasts for VZV) is cultured in multi-well plates.

  • Viral Infection: The confluent cell monolayers are infected with a standardized amount of virus, calculated to produce a countable number of plaques.

  • Drug Application: After a viral adsorption period, the inoculum is replaced with a semi-solid overlay medium containing serial dilutions of this compound.

  • Incubation: Plates are incubated for several days to allow for plaque formation in the untreated control wells.

  • Visualization & Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), making the plaques visible for counting.

  • Data Analysis: The number of plaques at each drug concentration is compared to the control, and the EC₅₀ value is calculated from the resulting dose-response curve.

Plaque_Reduction_Workflow A 1. Culture Host Cell Monolayer B 2. Infect with Standardized Virus Titer A->B C 3. Apply Overlay with Serial Dilutions of this compound B->C D 4. Incubate to Allow Plaque Formation C->D E 5. Fix and Stain Cell Monolayer D->E F 6. Count Plaques and Compare to Untreated Control E->F G 7. Calculate EC50 Value F->G

Caption: Standard experimental workflow for a viral plaque reduction assay.

Critical Drug Interaction: 5-Fluorouracil

A clinically significant and potentially fatal drug-drug interaction exists between this compound and the chemotherapeutic agent 5-fluorouracil (5-FU) or its prodrugs.[6] This interaction is not caused by this compound itself but by its primary metabolite, bromovinyluracil (BVU).[7]

BVU is a potent, irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme responsible for the catabolism and detoxification of 5-FU.[1][7] Inhibition of DPD leads to a massive accumulation of 5-FU in the plasma, resulting in severe toxicity, including bone marrow suppression, gastrointestinal distress, and death.[6][8] Due to this interaction, the co-administration of this compound with any 5-FU-based drug is strictly contraindicated.[6]

Drug_Interaction This compound and 5-Fluorouracil (5-FU) Interaction Pathway This compound This compound BVU Metabolite: Bromovinyluracil (BVU) This compound->BVU Metabolized to DPD DPD Enzyme (Dihydropyrimidine Dehydrogenase) BVU->DPD Irreversible Inhibition Metabolism Normal 5-FU Metabolism & Clearance DPD->Metabolism Catalyzes Accumulation Toxic Accumulation of 5-FU DPD->Accumulation Inhibition blocks normal clearance FiveFU 5-Fluorouracil (5-FU) FiveFU->Metabolism

Caption: Mechanism of the fatal drug interaction between this compound and 5-FU.

Summary and Conclusion

This compound is a nucleoside analog with exceptionally potent in vitro and clinical activity against Varicella-Zoster Virus and good activity against Herpes Simplex Virus Type 1.[2][3][6] Its selective activation by viral thymidine kinase makes it a highly targeted antiviral with minimal direct effects on host cells. Clinical trials have demonstrated its superiority over acyclovir in accelerating the healing of zoster lesions.[9][10][11] However, the irreversible inhibition of DPD by its metabolite, leading to a life-threatening interaction with 5-fluorouracil, has severely restricted its clinical application. This profound drug-drug interaction underscores the critical importance of understanding metabolic pathways in drug development and clinical practice.

References

An In-depth Technical Guide to the Chemical Structure of Sorivudine (BV-araU)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorivudine, also known as (E)-1-β-D-arabinofuranosyl-5-(2-bromovinyl)uracil (BV-araU), is a potent nucleoside analogue with significant antiviral activity, particularly against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1). This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in antiviral drug discovery and development.

Chemical Identity and Structure

This compound is a synthetic pyrimidine nucleoside analogue of thymidine.[1] Its chemical structure consists of a pyrimidine base, (E)-5-(2-bromovinyl)uracil, linked to an arabinofuranose sugar moiety.

IUPAC Name: 1-β-D-arabinofuranosyl-5-[(E)-2-bromovinyl]pyrimidine-2,4(1H,3H)-dione[2][3]

Synonyms: BV-araU, Bromovinyl araU, 5-Bromovinyl-araU, Brivudine arabinoside, (E)-1-β-D-arabinofuranosyl-5-(2-bromovinyl)uracil[3][4]

CAS Registry Number: 77181-69-2[4]

Molecular Structure:

Caption: Chemical structure of this compound (BV-araU).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₃BrN₂O₆[3][4]
Molecular Weight 349.13 g/mol [3][4]
Appearance White to off-white crystalline powder[1]
Melting Point 195-200 °C (decomposes)[4]
Solubility Soluble in water and organic solvents. Soluble in DMSO (250 mg/mL).[1][5]
pKa (Strongest Acidic) 9.74[2]
Optical Rotation [α]D²⁵ +0.5° (c 1, 1N NaOH)[4]

Mechanism of Action

This compound's antiviral activity is dependent on its selective phosphorylation by viral thymidine kinase (TK).[6][7] This process is significantly more efficient in virus-infected cells compared to uninfected host cells, leading to the targeted accumulation of the active drug metabolite.

The proposed mechanism of action involves a three-step phosphorylation cascade:

  • Monophosphorylation: this compound is first converted to this compound monophosphate by the viral thymidine kinase.

  • Diphosphorylation: Cellular kinases subsequently phosphorylate the monophosphate to this compound diphosphate.

  • Triphosphorylation: A final phosphorylation step, also mediated by cellular kinases, yields the active antiviral agent, this compound triphosphate.

This compound triphosphate then acts as a competitive inhibitor of the viral DNA polymerase, leading to the termination of the elongating viral DNA chain and thereby preventing viral replication.[3][7]

antiviral_mechanism cluster_cell Infected Host Cell cluster_virus Viral Replication This compound This compound (BV-araU) Sorivudine_MP This compound-Monophosphate This compound->Sorivudine_MP Viral Thymidine Kinase (TK) Sorivudine_DP This compound-Diphosphate Sorivudine_MP->Sorivudine_DP Cellular Kinases Sorivudine_TP This compound-Triphosphate (Active Form) Sorivudine_DP->Sorivudine_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Sorivudine_TP->Viral_DNA_Polymerase Competitive Inhibition Inhibition Inhibition of Replication DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->DNA_Synthesis

Caption: Antiviral mechanism of action of this compound.

A significant and potentially lethal drug-drug interaction occurs when this compound is co-administered with 5-fluorouracil (5-FU) or its prodrugs.[6] A metabolite of this compound, (E)-5-(2-bromovinyl)uracil (BVU), is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU.[8] This inhibition leads to a toxic accumulation of 5-FU.

drug_interaction This compound This compound BVU (E)-5-(2-bromovinyl)uracil (BVU) This compound->BVU Metabolism DPD Dihydropyrimidine Dehydrogenase (DPD) BVU->DPD Irreversible Inhibition Inactive_Metabolites Inactive Metabolites DPD->Inactive_Metabolites Five_FU 5-Fluorouracil (5-FU) Five_FU->DPD Catabolism Toxicity 5-FU Toxicity Five_FU->Toxicity

Caption: Mechanism of drug-drug interaction between this compound and 5-Fluorouracil.

Experimental Protocols

Chemical Synthesis

A general synthetic scheme for this compound is outlined below. Detailed experimental procedures can be found in the cited literature.[4]

synthesis_workflow Starting_Materials Starting Materials: - Uracil derivative - Arabinose derivative Coupling Glycosylation (Coupling of base and sugar) Starting_Materials->Coupling Bromovinylation Introduction of the (E)-2-bromovinyl group Coupling->Bromovinylation Purification Purification (e.g., Chromatography) Bromovinylation->Purification This compound This compound Purification->this compound

Caption: General synthetic workflow for this compound.

Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule based on their characteristic absorption of infrared radiation.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Antiviral Activity Assays

This assay determines the concentration of this compound required to inhibit the formation of viral plaques by 50%.

  • Cell Culture: Grow a confluent monolayer of Vero cells in 24-well plates.

  • Infection: Infect the cells with HSV-1 at a specific multiplicity of infection (MOI), for example, 0.1.

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for 24-48 hours to allow for plaque formation.

  • Staining: Fix the cells and stain with a suitable dye (e.g., crystal violet) to visualize the plaques.

  • Quantification: Count the number of plaques in each well. The IC₅₀ value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the untreated control.[9]

This assay measures the ability of this compound to protect cells from the virus-induced cytopathic effect.

  • Cell Culture: Seed a suitable cell line (e.g., human embryonic lung fibroblasts) in 96-well plates.

  • Treatment and Infection: Add serial dilutions of this compound to the cells, followed by infection with VZV.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the untreated control wells (typically 5-7 days).

  • Assessment of CPE: Observe the cells microscopically for the presence of CPE. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTT or neutral red uptake).

  • IC₅₀ Determination: The IC₅₀ value is the concentration of this compound that inhibits the viral cytopathic effect by 50% compared to the virus control.[10]

Conclusion

This compound remains a significant molecule in the field of antiviral research due to its potent and selective activity against herpesviruses. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action. The included experimental protocols offer a foundation for researchers working with this compound. A thorough understanding of its chemistry and biology is crucial for the development of new and improved antiviral therapies.

References

The Crucial First Step: A Technical Guide to the Phosphorylation of Sorivudine by Viral Thymidine Kinase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sorivudine, a potent nucleoside analog, exhibits significant antiviral activity, particularly against Varicella-Zoster Virus (VZV). Its efficacy is critically dependent on the initial phosphorylation step, a reaction exclusively and efficiently catalyzed by the viral-encoded thymidine kinase (TK). This selective activation within infected cells is the cornerstone of its therapeutic window, minimizing toxicity to uninfected host cells. This in-depth technical guide explores the core mechanism of this compound phosphorylation by viral thymidine kinases, providing a comprehensive overview for researchers and professionals in drug development. We delve into the substrate specificity of viral TKs, present available data on its interaction with this compound, and provide detailed experimental protocols for the characterization of this pivotal enzymatic reaction.

Introduction

This compound (1-β-D-arabinofuranosyl-E-5-(2-bromovinyl)uracil) is a synthetic pyrimidine nucleoside analog with potent antiviral activity against several herpesviruses, most notably Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1).[1] Its mechanism of action is initiated by a selective conversion to its monophosphate form by a virus-encoded thymidine kinase (TK).[1] This initial phosphorylation is the rate-limiting step in its activation pathway and is the primary determinant of its antiviral selectivity, as this compound is a poor substrate for mammalian cellular thymidine kinases.[1] Subsequent phosphorylations by cellular kinases lead to the formation of this compound triphosphate, which acts as an inhibitor of viral DNA polymerase, thereby terminating viral replication.

Understanding the kinetics and substrate specificity of the interaction between this compound and viral TKs is paramount for the rational design of novel antiviral agents and for elucidating mechanisms of drug resistance. This guide provides a consolidated resource on the phosphorylation of this compound by viral TKs, with a focus on HSV-1 TK and VZV TK.

The Gatekeepers: Viral Thymidine Kinases

Herpesviruses encode their own thymidine kinases, which differ significantly in their substrate specificity from their human cellular counterparts.[2] While human cytosolic thymidine kinase 1 (TK1) is highly specific for thymidine, viral TKs, particularly those from HSV-1 and VZV, exhibit a broader substrate acceptance. This promiscuity allows them to phosphorylate a wide range of nucleoside analogs, a property that has been extensively exploited in antiviral drug development.[2][3]

The viral TK's ability to phosphorylate prodrugs like this compound to their active forms is a classic example of targeted therapy. The enzyme essentially acts as a "Trojan horse," converting a non-toxic precursor into a potent inhibitor only within the confines of an infected cell.

This compound as a Substrate for Viral Thymidine Kinases

The efficiency of this compound as a substrate varies between different viral thymidine kinases. It is exceptionally potent against VZV, which is attributed to its efficient phosphorylation by the VZV TK. While also active against HSV-1, its efficacy against other herpesviruses is less pronounced. Notably, studies on vaccinia virus (VV) TK, a type II enzyme, have indicated that this compound is not a suitable substrate, highlighting the specificity of this interaction even among different viral kinases.[1]

Data Presentation

To provide a comparative context, the following table summarizes the reported Km values for the natural substrate, thymidine, and other clinically relevant nucleoside analogs with wild-type HSV-1 TK. This data serves as a benchmark for understanding the relative affinities of different substrates for the viral enzyme.

SubstrateVirusThymidine KinaseKm (µM)Citation
ThymidineHerpes Simplex Virus 1 (HSV-1)Wild-Type0.38
GanciclovirHerpes Simplex Virus 1 (HSV-1)Wild-Type47.6
AcyclovirHerpes Simplex Virus 1 (HSV-1)Wild-Type417

Table 1: Michaelis-Menten Constants (Km) of Various Substrates for Wild-Type HSV-1 Thymidine Kinase. The data illustrates the varying affinities of the enzyme for its natural substrate and different nucleoside analogs.

Experimental Protocols

The characterization of this compound phosphorylation by viral TKs relies on robust and sensitive enzymatic assays. The most common methods involve the use of radiolabeled substrates to quantify the formation of the phosphorylated product. Below are detailed methodologies for key experiments.

Expression and Purification of Viral Thymidine Kinase

Objective: To obtain a purified and active viral thymidine kinase for use in enzymatic assays.

Methodology:

  • Cloning: The gene encoding the viral thymidine kinase (e.g., from a specific HSV-1 or VZV strain) is amplified by PCR and cloned into a suitable bacterial expression vector, often containing a purification tag such as a polyhistidine (His)-tag.

  • Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature and for a defined period.

  • Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and protease inhibitors. The cells are then lysed, typically by sonication.

  • Purification: The soluble fraction of the cell lysate is clarified by centrifugation and the viral TK is purified using affinity chromatography corresponding to the tag (e.g., Ni-NTA agarose for His-tagged proteins). The purified protein is then dialyzed against a storage buffer.

  • Verification: The purity and concentration of the enzyme are determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA assay).

Thymidine Kinase Activity Assay (Radioisotope-Based)

Objective: To measure the rate of phosphorylation of a substrate (e.g., this compound) by the purified viral TK.

Principle: This assay quantifies the transfer of a radiolabeled phosphate group from ATP to the nucleoside substrate. The phosphorylated product is then separated from the unreacted substrate and the radioactivity is measured.

Materials:

  • Purified viral thymidine kinase

  • Radiolabeled substrate (e.g., [3H]thymidine as a control, or custom synthesized [3H]this compound)

  • ATP

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • DEAE-cellulose filter discs (e.g., Whatman DE81)

  • Wash buffers (e.g., 4 mM ammonium formate, ethanol)

  • Scintillation cocktail and scintillation counter

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, and varying concentrations of the radiolabeled substrate.

  • Enzyme Addition: Initiate the reaction by adding a known amount of the purified viral TK to the reaction mixture. Incubate at 37°C for a specific time period, ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by spotting a defined volume of the reaction mixture onto a DEAE-cellulose filter disc.

  • Washing: The filter discs are washed multiple times with ammonium formate to remove unreacted, uncharged substrate. A final wash with ethanol is performed to dry the discs.

  • Quantification: The dried filter discs are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter. The amount of phosphorylated product is calculated based on the specific activity of the radiolabeled substrate.

  • Data Analysis: The initial reaction velocities are determined at different substrate concentrations. Kinetic parameters (Km and Vmax) are then calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizing the Process: Diagrams

Signaling Pathway of this compound Activation

Sorivudine_Activation_Pathway cluster_infected_cell Virus-Infected Cell cluster_uninfected_cell Uninfected Cell This compound This compound Sorivudine_MP This compound Monophosphate This compound->Sorivudine_MP Viral Thymidine Kinase (TK) Sorivudine_DP This compound Diphosphate Sorivudine_MP->Sorivudine_DP Cellular Kinases Sorivudine_TP This compound Triphosphate (Active Form) Sorivudine_DP->Sorivudine_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Sorivudine_TP->Viral_DNA_Polymerase Inhibition Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Viral_DNA_Polymerase->Viral_DNA_Synthesis Inhibition->Viral_DNA_Polymerase Sorivudine_uninfected This compound No_Activation No Significant Activation Sorivudine_uninfected->No_Activation Cellular TK (Poor Substrate)

Caption: Intracellular activation pathway of this compound.

Experimental Workflow for Kinetic Analysis

TK_Assay_Workflow cluster_preparation Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Clone_Express 1. Clone & Express Viral TK Gene Purify_Enzyme 2. Purify Viral TK (e.g., Affinity Chromatography) Clone_Express->Purify_Enzyme Prepare_Reagents 3. Prepare Radiolabeled Substrate & Buffers Purify_Enzyme->Prepare_Reagents Setup_Reaction 4. Set up Reaction Mixtures (Varying Substrate Concentrations) Prepare_Reagents->Setup_Reaction Initiate_Reaction 5. Initiate with Purified TK (Incubate at 37°C) Setup_Reaction->Initiate_Reaction Terminate_Reaction 6. Terminate by Spotting on DEAE-Cellulose Discs Initiate_Reaction->Terminate_Reaction Wash_Discs 7. Wash Discs to Remove Unreacted Substrate Terminate_Reaction->Wash_Discs Measure_Radioactivity 8. Measure Radioactivity (Scintillation Counting) Wash_Discs->Measure_Radioactivity Calculate_Kinetics 9. Calculate Km & Vmax (Michaelis-Menten Plot) Measure_Radioactivity->Calculate_Kinetics

Caption: Workflow for determining the kinetic parameters of this compound phosphorylation.

Logical Relationship of this compound's Selective Antiviral Activity

Sorivudine_Selectivity cluster_infected In Virus-Infected Cells cluster_uninfected In Uninfected Cells Sorivudine_Prodrug This compound (Prodrug) Viral_TK_Present Viral TK is Present Sorivudine_Prodrug->Viral_TK_Present Viral_TK_Absent Viral TK is Absent Sorivudine_Prodrug->Viral_TK_Absent Efficient_Phosphorylation Efficient Phosphorylation Viral_TK_Present->Efficient_Phosphorylation Active_Drug_Formation Formation of Active This compound-TP Efficient_Phosphorylation->Active_Drug_Formation Antiviral_Effect Antiviral Effect Active_Drug_Formation->Antiviral_Effect Inefficient_Phosphorylation Inefficient Phosphorylation by Cellular TK Viral_TK_Absent->Inefficient_Phosphorylation No_Active_Drug No Significant Formation of Active Drug Inefficient_Phosphorylation->No_Active_Drug Minimal_Toxicity Minimal Host Cell Toxicity No_Active_Drug->Minimal_Toxicity

Caption: The basis of this compound's selective antiviral activity.

Conclusion

The phosphorylation of this compound by viral thymidine kinase is a critical activation step that underpins its potent and selective antiviral activity. While detailed quantitative kinetic data for this interaction remains to be fully elucidated in the public domain, the qualitative understanding of its mechanism provides a solid foundation for ongoing research and development in the field of antiviral therapy. The experimental protocols and conceptual diagrams presented in this guide offer a framework for researchers to further investigate the nuances of this crucial enzymatic reaction, paving the way for the development of next-generation antiviral agents with improved efficacy and resistance profiles.

References

Sorivudine and Epstein-Barr Virus: A Technical Overview of a Potential Antiviral Strategy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the potential antiviral activity of Sorivudine against the Epstein-Barr virus (EBV), a ubiquitous human herpesvirus linked to a range of benign and malignant diseases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of antiviral therapeutics and EBV-associated pathologies.

Executive Summary

This compound, a synthetic thymidine analog, has demonstrated potent antiviral activity against several members of the Herpesviridae family. Its mechanism of action is contingent on its phosphorylation by viral thymidine kinase (TK), a crucial step for its conversion into an active triphosphate form that inhibits viral DNA polymerase. While the clinical use of this compound has been hampered by a significant drug-drug interaction with 5-fluorouracil (5-FU), its potential as a specific anti-EBV agent warrants detailed investigation. This guide summarizes the current, albeit limited, understanding of this compound's effect on EBV, details relevant experimental protocols for its evaluation, and outlines the putative mechanism of action. Due to a paucity of publicly available quantitative data specifically for this compound against EBV, this document also provides comparative data for other nucleoside analogs to offer a contextual framework for its potential efficacy.

Data Presentation: Comparative Antiviral Activity

Antiviral AgentCell LineIC50 (µM) - Median (Range)Citation
Acyclovir (ACV)P3HR13.4 (2.8–6.2)[1]
Ganciclovir (GCV)P3HR12.6 (1.5–3.7)[1]
Tenofovir Alafenamide (TAF)HH514-160.084[2]
Tenofovir Disoproxil Fumarate (TDF)HH514-160.30[2]

Mechanism of Action

This compound's antiviral activity is initiated by its selective phosphorylation by the Epstein-Barr virus thymidine kinase (EBV-TK). Cellular kinases subsequently convert the monophosphate form to the active triphosphate metabolite. This triphosphate analog then competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the EBV DNA polymerase. The incorporation of this compound triphosphate results in chain termination, thereby halting viral DNA replication.

Sorivudine_Mechanism_of_Action cluster_cell Infected Host Cell This compound This compound EBV_TK EBV Thymidine Kinase This compound->EBV_TK Phosphorylation Sorivudine_MP This compound Monophosphate Cellular_Kinases Cellular Kinases Sorivudine_MP->Cellular_Kinases Phosphorylation Sorivudine_TP This compound Triphosphate EBV_DNA_Polymerase EBV DNA Polymerase Sorivudine_TP->EBV_DNA_Polymerase Sorivudine_TP->Inhibition EBV_TK->Sorivudine_MP Cellular_Kinases->Sorivudine_TP Viral_DNA_Replication Viral DNA Replication EBV_DNA_Polymerase->Viral_DNA_Replication Elongation Inhibition->Viral_DNA_Replication

Figure 1. Proposed mechanism of action for this compound against EBV.

Experimental Protocols

In Vitro Anti-EBV Susceptibility Assay

This protocol is adapted from established methods for determining the IC50 of antiviral compounds against EBV.

4.1.1. Cell Culture and Lytic Cycle Induction:

  • Cell Line: P3HR1, a human B-cell line that spontaneously produces EBV, is commonly used. Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Lytic Cycle Induction: To enhance viral replication, the EBV lytic cycle can be induced. A common method involves treating the cells with a phorbol ester, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), at a concentration of 20 ng/mL, and a histone deacetylase inhibitor, like sodium butyrate, at 3 mM.

4.1.2. Drug Treatment:

  • Seed P3HR1 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Induce the lytic cycle as described above.

  • Simultaneously, treat the cells with serial dilutions of this compound. A typical concentration range to test would be from 0.01 µM to 100 µM. Include a no-drug control.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

4.1.3. Quantification of EBV DNA by quantitative Real-Time PCR (qPCR):

  • After the incubation period, harvest the cells and extract total DNA using a commercial DNA extraction kit.

  • Perform qPCR to quantify the number of EBV DNA copies. Primers and probes targeting a conserved region of the EBV genome, such as the BamHI W fragment or the EBNA1 gene, are used.

  • The IC50 value is calculated as the concentration of this compound that reduces the number of EBV DNA copies by 50% compared to the no-drug control.

Anti_EBV_Assay_Workflow start Start cell_culture Culture P3HR1 Cells start->cell_culture lytic_induction Induce EBV Lytic Cycle (e.g., TPA/Butyrate) cell_culture->lytic_induction drug_treatment Treat with Serial Dilutions of this compound lytic_induction->drug_treatment incubation Incubate for 7 Days drug_treatment->incubation dna_extraction Extract Total DNA incubation->dna_extraction qpcr Quantify EBV DNA by qPCR dna_extraction->qpcr ic50_calc Calculate IC50 qpcr->ic50_calc end End ic50_calc->end

Figure 2. Experimental workflow for determining the anti-EBV IC50 of this compound.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

4.2.1. MTT Assay Protocol:

  • Seed an appropriate cell line (e.g., the same B-cell line used for the antiviral assay) in a 96-well plate.

  • Treat the cells with the same concentrations of this compound used in the antiviral assay.

  • Incubate for the same duration (e.g., 7 days).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The 50% cytotoxic concentration (CC50) is the concentration of this compound that reduces cell viability by 50%.

Signaling Pathways

Currently, there is no specific research detailing the direct impact of this compound on cellular signaling pathways in the context of EBV infection. The primary mechanism is understood to be the direct inhibition of viral DNA replication. However, the induction of the EBV lytic cycle, which is necessary for the action of this compound, involves complex cellular signaling cascades. Key pathways involved in EBV reactivation from latency include the B-cell receptor (BCR) signaling pathway, protein kinase C (PKC) activation, and pathways responsive to cellular stress. While this compound itself does not directly modulate these pathways, its therapeutic efficacy is dependent on their activation to initiate the lytic phase where the viral thymidine kinase is expressed.

EBV_Lytic_Induction_Pathways cluster_stimuli External/Internal Stimuli cluster_signaling Cellular Signaling Cascades cluster_viral EBV Lytic Cascade BCR_Ag B-Cell Receptor Antigen Binding PI3K PI3K/Akt Pathway BCR_Ag->PI3K Phorbol_Ester Phorbol Esters (TPA) PKC Protein Kinase C (PKC) Phorbol_Ester->PKC HDACi HDAC Inhibitors (Butyrate) BZLF1_BRLF1 Expression of Immediate-Early Genes (BZLF1, BRLF1) HDACi->BZLF1_BRLF1 MAPK MAPK Pathway PKC->MAPK MAPK->BZLF1_BRLF1 PI3K->BZLF1_BRLF1 Early_Genes Expression of Early Genes (including Viral TK & DNA Pol) BZLF1_BRLF1->Early_Genes DNA_Replication Viral DNA Replication Early_Genes->DNA_Replication Late_Genes Expression of Late Genes DNA_Replication->Late_Genes Virion_Assembly Virion Assembly Late_Genes->Virion_Assembly

Figure 3. Generalized signaling pathways leading to EBV lytic cycle induction.

Conclusion and Future Directions

This compound presents a theoretically sound approach for the targeted therapy of productive EBV infections due to its reliance on the virally encoded thymidine kinase for activation. However, the significant lack of specific in vitro efficacy data against EBV is a major knowledge gap that needs to be addressed. Future research should focus on determining the IC50 and EC50 values of this compound in various EBV-positive cell lines, including both lymphoid and epithelial lineages. Furthermore, studies are required to investigate potential off-target effects and to explore whether this compound or its metabolites modulate any host cell signaling pathways that could either enhance or hinder its antiviral activity. The development of this compound analogs with a more favorable safety profile, particularly concerning the inhibition of dihydropyrimidine dehydrogenase, could revitalize interest in this class of compounds for the treatment of EBV-associated diseases.

References

Sorivudine (BV-araU) CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral agent Sorivudine, also known as BV-araU. It covers its chemical properties, mechanism of action, and relevant experimental methodologies, designed for professionals in the fields of pharmaceutical research and development.

Core Chemical and Physical Properties

This compound is a synthetic nucleoside analog belonging to the pyrimidine class.[1] Its chemical structure and properties are pivotal to its function as an antiviral agent.

Quantitative Chemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
CAS Number 77181-69-2[2]
Molecular Formula C₁₁H₁₃BrN₂O₆[2]
Molecular Weight 349.13 g/mol [2]
Appearance White to off-white crystalline powder
Melting Point 182 °C; 195-200 °C (with decomposition)
Solubility DMSO: 125 mg/mL (358.03 mM) Water (predicted): 14.8 mg/mL Formulation 1: ≥ 2.08 mg/mL (in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Formulation 2: ≥ 4 mg/mL (in 10% DMSO, 90% (20% SBE-β-CD in Saline))[1][3][4]
pKa (Strongest Acidic) 9.74 (predicted)[1]
LogP -0.66 (predicted)[1]

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of viral DNA synthesis.[5] Its antiviral activity is highly selective for certain viruses, primarily Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1).[5]

The mechanism involves a multi-step activation process within the infected host cell. This compound is first phosphorylated by a virus-specific thymidine kinase to its monophosphate form.[5] Host cell kinases then further phosphorylate it to the active triphosphate metabolite, BV-araUTP. This active form competes with the natural substrate, deoxythymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase. Integration of BV-araUTP leads to the termination of DNA chain elongation, thus halting viral replication.[4]

A critical aspect of this compound's pharmacology is its significant and potentially lethal drug-drug interaction with 5-fluorouracil (5-FU), a common chemotherapeutic agent. This compound's metabolite, (E)-5-(2-bromovinyl)uracil (BVU), is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU.[6] Inhibition of DPD leads to a massive accumulation of 5-FU, resulting in severe toxicity.[6]

The following diagram illustrates the mechanism of action of this compound and its interaction with the 5-FU metabolic pathway.

Sorivudine_Mechanism cluster_virus Viral DNA Replication Inhibition cluster_5fu 5-Fluorouracil Interaction This compound This compound (BV-araU) BVaraUMP BV-araU Monophosphate This compound->BVaraUMP Viral Thymidine Kinase BVaraUTP BV-araU Triphosphate (Active) BVaraUMP->BVaraUTP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase BVaraUTP->Viral_DNA_Polymerase DNA_Elongation Viral DNA Elongation BVaraUTP->DNA_Elongation Incorporation & Chain Termination Viral_DNA_Polymerase->DNA_Elongation Replication_Inhibition Replication Inhibition DNA_Elongation->Replication_Inhibition Sorivudine_metabolism This compound (in vivo) BVU (E)-5-(2-bromovinyl)uracil (BVU) Sorivudine_metabolism->BVU Metabolism by Gut Flora DPD Dihydropyrimidine Dehydrogenase (DPD) BVU->DPD Irreversible Inhibition FiveFU_metabolism 5-FU Catabolism DPD->FiveFU_metabolism FiveFU 5-Fluorouracil (5-FU) FiveFU->FiveFU_metabolism Toxicity 5-FU Toxicity FiveFU_metabolism->Toxicity Accumulation leads to

Mechanism of Action and 5-FU Interaction of this compound.

Experimental Protocols

Synthesis of this compound (Generalized)

The synthesis of this compound has been described in patents EP 31128 and US 4386076. A general approach involves the glycosylation of a protected silyl derivative of (E)-5-(2-bromovinyl)uracil with a protected arabinofuranosyl donor. This is a common strategy in nucleoside synthesis. The key steps typically include:

  • Preparation of the Pyrimidine Base: Synthesis of (E)-5-(2-bromovinyl)uracil. This can be achieved through various olefination reactions on a 5-formyluracil derivative.

  • Silylation of the Base: The (E)-5-(2-bromovinyl)uracil is treated with a silylating agent, such as hexamethyldisilazane (HMDS), to protect the hydroxyl groups and enhance solubility in organic solvents for the subsequent glycosylation step.

  • Preparation of the Sugar Donor: A protected arabinose derivative, often a tri-O-acetyl-α-D-arabinofuranosyl bromide or a similar activated sugar, is prepared.

  • Glycosylation: The silylated base is coupled with the protected sugar donor in the presence of a Lewis acid catalyst (e.g., tin(IV) chloride or trimethylsilyl trifluoromethanesulfonate). This crucial step forms the N-glycosidic bond.

  • Deprotection: The protecting groups on the sugar moiety (e.g., acetyl groups) are removed, typically by treatment with a base such as methanolic ammonia or sodium methoxide in methanol, to yield the final product, this compound.

  • Purification: The crude product is purified by recrystallization or column chromatography to obtain this compound of high purity.

Analytical Method: High-Performance Liquid Chromatography (HPLC) (Representative Protocol)

Quantitative analysis of this compound in biological matrices or pharmaceutical formulations is commonly performed using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The following is a representative protocol based on methods for similar nucleoside analogs.

Objective: To determine the concentration of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (e.g., 10 mM, pH adjusted)

  • This compound reference standard

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of phosphate buffer and an organic solvent like acetonitrile or methanol. For example, an isocratic mobile phase could be 70:30 (v/v) phosphate buffer:methanol.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol or a mixture of water and methanol).

    • Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards at different concentrations (e.g., 1-10 µg/mL).

  • Sample Preparation:

    • For pharmaceutical dosage forms, dissolve the formulation in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter.

    • For biological samples (e.g., plasma), a protein precipitation step (e.g., with acetonitrile or methanol) followed by centrifugation and filtration of the supernatant is typically required.

  • Analysis:

    • Inject the prepared calibration standards and samples onto the HPLC system.

    • Record the chromatograms and integrate the peak corresponding to this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

The following diagram outlines a general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Stock and Calibration Curve Injection Inject Standards and Samples Standard_Prep->Injection Sample_Prep Prepare Sample (e.g., Dissolution, Extraction) Sample_Prep->Injection HPLC HPLC System (C18 Column, UV Detector) Chromatography Chromatographic Separation HPLC->Chromatography Injection->HPLC Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound in Samples Peak_Integration->Quantification Calibration_Curve->Quantification

General Workflow for HPLC Analysis of this compound.

References

Methodological & Application

Application Note: VZV Plaque Reduction Assay Using Sorivudine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Varicella-Zoster Virus (VZV), a member of the herpesvirus family, is the causative agent of varicella (chickenpox) as a primary infection and herpes zoster (shingles) upon reactivation of the latent virus.[1] While generally self-limiting in healthy children, VZV infections can lead to severe morbidity and mortality in adults and immunocompromised individuals.[1] This has driven the development of antiviral agents with potent activity against VZV.

Sorivudine is a synthetic pyrimidine nucleoside analog of thymidine that has demonstrated highly potent and selective in vitro inhibitory activity against VZV, with concentrations required for inhibition being over 1000-fold lower than those needed for acyclovir.[2][3][4] Its efficacy makes it a critical reference compound in the research and development of new anti-VZV therapeutics.

The plaque reduction assay is the gold-standard method for evaluating the in vitro efficacy of antiviral compounds.[5][6] This application note provides a detailed protocol for utilizing a VZV plaque reduction assay to determine the antiviral activity of this compound and other potential drug candidates.

Principle of the Plaque Reduction Assay

The plaque assay is a quantitative method used to determine the number of infectious virus particles, reported as plaque-forming units per milliliter (PFU/mL).[6] In this assay, a confluent monolayer of susceptible host cells is infected with the virus.[5] The infected cells are then covered with a semi-solid overlay medium, which restricts the spread of progeny virions to neighboring cells.[6] This results in the formation of localized zones of cell death and lysis, known as plaques.[6]

In a plaque reduction assay, this procedure is performed in the presence of varying concentrations of an antiviral agent. The efficacy of the drug is determined by its ability to reduce the number of plaques compared to an untreated virus control. From this data, the 50% effective concentration (EC₅₀) — the drug concentration required to reduce plaque formation by 50% — can be calculated.[7]

Mechanism of Action of this compound

This compound's selective antiviral activity is dependent on its specific phosphorylation by the VZV-encoded thymidine kinase (TK).[3][8] Unlike mammalian thymidine kinase, the viral enzyme efficiently converts this compound into its monophosphate form.[3] Cellular kinases then further phosphorylate it to the active triphosphate metabolite.[8][9] This active form, this compound-triphosphate, acts as a competitive inhibitor of the VZV DNA polymerase and can be incorporated into the viral DNA, ultimately halting viral replication.[9]

Sorivudine_Mechanism cluster_cell Infected Host Cell SOR_in This compound VZV_TK VZV Thymidine Kinase SOR_in->VZV_TK Substrate SOR_MP This compound Monophosphate Cell_Kinase Cellular Kinases SOR_MP->Cell_Kinase SOR_DP This compound Diphosphate SOR_DP->Cell_Kinase SOR_TP This compound Triphosphate (Active) VZV_Polymerase VZV DNA Polymerase SOR_TP->VZV_Polymerase Competitive Inhibitor VZV_TK->SOR_MP Phosphorylation Cell_Kinase->SOR_DP Cell_Kinase->SOR_TP Replication Viral DNA Replication VZV_Polymerase->Replication Inhibition Inhibition VZV_Polymerase->Inhibition Replication->Inhibition SOR_out This compound (Extracellular) SOR_out->SOR_in Enters Cell

Caption: Mechanism of action of this compound against VZV.

Data Presentation: Comparative Antiviral Activity

This compound exhibits significantly greater potency against VZV compared to other established antiviral agents. The following table summarizes the EC₅₀ values for several compounds against wild-type VZV isolates.

CompoundTarget VirusAverage EC₅₀ (µM)Reference
This compound VZV0.0003 - 0.004[4]
Brivudine (BVDU) VZV0.0098 ± 0.0040[10]
Acyclovir (ACV) VZV3.38 ± 1.87[10]
Penciclovir (PCV) VZV3.34 ± 1.20[10]
Foscarnet (PFA) VZV84.4 ± 13.6[10]

Note: The EC₅₀ for this compound was converted from 0.0001-0.004 µg/mL based on its molar mass of 349.137 g/mol .[9]

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific VZV strain and cell line used.

Materials and Reagents
  • Cell Line: Human embryonic lung (HEL) fibroblasts or Vero cells.

  • VZV Strain: A laboratory-adapted or clinical isolate of VZV (e.g., Ellen, Oka). Both cell-free and cell-associated virus can be used, though EC₅₀ values may differ.[11]

  • Growth Medium: Eagle’s Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and antibiotics (e.g., 100 U/mL penicillin, 100 µg/mL streptomycin).

  • Assay Medium: Growth medium with a reduced FBS concentration (e.g., 2%).

  • Overlay Medium: 2x Assay Medium mixed 1:1 with 1.2% to 2% methylcellulose or low-melting-point agarose.

  • Test Compound: this compound powder, dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Staining Solution: 0.1% to 1% Crystal Violet in 20% ethanol.

  • Fixing Solution: 10% formalin or 4% paraformaldehyde in Phosphate-Buffered Saline (PBS).

  • Equipment: 6-well or 12-well tissue culture plates, humidified CO₂ incubator (37°C, 5% CO₂), biosafety cabinet, inverted microscope.

Experimental Workflow

Plaque_Assay_Workflow cluster_prep Preparation (Day 1) cluster_infection Infection & Treatment (Day 2) cluster_analysis Analysis (Day 5-9) A 1. Seed host cells in multi-well plates B 2. Incubate 24h to form a confluent monolayer A->B D 4. Dilute VZV stock to target concentration (~50 PFU/well) C 3. Prepare serial dilutions of this compound F 6. Remove inoculum, add This compound dilutions C->F E 5. Infect cell monolayers with VZV (1-2 hours) D->E E->F G 7. Add semi-solid overlay medium F->G H 8. Incubate until plaques are visible (3-7 days) I 9. Fix cells with formalin H->I J 10. Stain with Crystal Violet I->J K 11. Count plaques for each concentration J->K L 12. Calculate % inhibition and determine EC₅₀ K->L

References

Pioneering Paths in Antiviral Development: Detailed Methodologies for the Synthesis of Sorivudine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant contribution to the field of medicinal chemistry and antiviral drug development, comprehensive application notes and detailed protocols for the synthesis of Sorivudine derivatives are now available. These documents are tailored for researchers, scientists, and professionals in drug development, providing a critical resource for the exploration of new therapeutic agents. This compound, a nucleoside analogue, has demonstrated potent antiviral activity, and the synthesis of its derivatives is a key area of research for developing novel treatments for viral infections.

This release provides a deep dive into the chemical synthesis of this compound and its prodrugs, focusing on methodologies that enhance bioavailability and therapeutic efficacy. The protocols are designed to be clear, concise, and reproducible, enabling researchers to readily implement these techniques in their own laboratories.

Core Synthetic Strategies

The synthesis of this compound, chemically known as (E)-5-(2-bromovinyl)-1-β-D-arabinofuranosyluracil, and its derivatives involves several key chemical transformations. The primary strategies focus on the creation of the core nucleoside structure and subsequent modifications to generate prodrugs with improved pharmacological properties.

A pivotal step in the synthesis of this compound is the glycosylation of the (E)-5-(2-bromovinyl)uracil base with a protected arabinofuranosyl donor. This reaction establishes the crucial β-N-glycosidic bond that defines the nucleoside structure. Subsequent deprotection steps yield the final this compound molecule.

Prodrug strategies are central to the development of effective this compound derivatives. These approaches aim to mask polar functional groups of the parent drug, thereby enhancing its lipophilicity and facilitating its passage across cell membranes. Once inside the cell, the prodrug is metabolized to release the active this compound. Key prodrug derivatives include 5'-O-acyl and 5'-phosphoramidate analogs.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound and its derivatives are provided below. These protocols are based on established synthetic methodologies and are intended to serve as a guide for laboratory synthesis.

Protocol 1: Synthesis of (E)-5-(2-bromovinyl)uracil (BVU)

The synthesis of the bromovinyluracil base is a foundational step. One common method involves the reaction of 5-iodouracil with acrylic acid derivatives followed by bromination.

Materials:

  • 5-Iodouracil

  • Methyl acrylate

  • Palladium(II) acetate

  • Triphenylphosphine

  • Triethylamine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • A mixture of 5-iodouracil, methyl acrylate, palladium(II) acetate, triphenylphosphine, and triethylamine in DMF is heated under an inert atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to yield the acrylate intermediate.

  • The intermediate is then dissolved in a suitable solvent such as DMF or DCM.

  • N-Bromosuccinimide is added portion-wise to the solution, and the reaction is stirred at room temperature.

  • After the reaction is complete, the product is isolated by filtration or extraction and purified by recrystallization to afford (E)-5-(2-bromovinyl)uracil.

Protocol 2: Glycosylation to form this compound

This protocol outlines the coupling of the BVU base with a protected arabinose derivative.

Materials:

  • (E)-5-(2-bromovinyl)uracil (BVU)

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Acetonitrile (ACN)

Procedure:

  • BVU is suspended in dry acetonitrile under an inert atmosphere.

  • BSA is added, and the mixture is heated to obtain a clear solution of the silylated base.

  • The solution is cooled, and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-arabinofuranose is added.

  • TMSOTf is added dropwise at a controlled temperature.

  • The reaction is stirred until completion as monitored by TLC.

  • The reaction is quenched, and the protected this compound is extracted and purified by column chromatography.

  • The benzoyl protecting groups are removed by treatment with a solution of ammonia in methanol.

  • The final product, this compound, is purified by recrystallization.

Protocol 3: Synthesis of 5'-O-Valyl-Sorivudine (Amino Acid Prodrug)

This protocol describes the esterification of the 5'-hydroxyl group of this compound with a protected valine amino acid.

Materials:

  • This compound

  • N-tert-Butoxycarbonyl-L-valine (Boc-L-Val)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dry Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • To a solution of this compound in dry DCM, Boc-L-Val, DCC, and a catalytic amount of DMAP are added at 0°C.

  • The reaction mixture is stirred and allowed to warm to room temperature overnight.

  • The resulting precipitate of dicyclohexylurea is filtered off.

  • The filtrate is concentrated, and the residue is purified by column chromatography to yield the protected 5'-O-valyl-Sorivudine.

  • The Boc protecting group is removed by treating the product with a solution of TFA in DCM.

  • The final product is isolated and purified to give 5'-O-Valyl-Sorivudine.

Protocol 4: Synthesis of this compound 5'-Phosphoramidate Prodrug (ProTide Approach)

This protocol outlines the synthesis of a phosphoramidate prodrug of this compound, a strategy known to enhance intracellular delivery of the monophosphate form of the drug. A novel and efficient method for this synthesis involves the use of nucleoside H-phosphonamidate intermediates.

Materials:

  • This compound

  • Phosphorus trichloride

  • Aryl alcohol (e.g., phenol)

  • Amino acid ester hydrochloride (e.g., L-alanine methyl ester hydrochloride)

  • Triethylamine

  • Iodine

  • Pyridine

Procedure:

  • This compound is first reacted with a phosphitylating agent, which can be prepared from phosphorus trichloride, an aryl alcohol, and an amino acid ester.

  • The resulting nucleoside 5'-H-phosphonamidate intermediate is then oxidized.

  • Oxidation with iodine in the presence of pyridine yields the corresponding nucleoside 5'-phosphoramidate.

  • The final product is purified using column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps described in the protocols. Actual yields may vary depending on reaction conditions and scale.

Reaction Step Product Typical Yield (%)
Synthesis of (E)-5-(2-bromovinyl)uracil (BVU)BVU60-75
Glycosylation of BVU with protected arabinoseProtected this compound50-65
Deprotection to yield this compoundThis compound85-95
Synthesis of 5'-O-Valyl-Sorivudine (protected)Boc-Val-Sorivudine70-85
Deprotection to yield 5'-O-Valyl-SorivudineVal-Sorivudine90-98
Synthesis of this compound 5'-PhosphoramidateThis compound-ProTideHigh

Visualizing the Synthetic Pathways

To further elucidate the synthetic strategies, the following diagrams illustrate the key reaction workflows.

Synthesis_of_this compound cluster_0 Synthesis of (E)-5-(2-bromovinyl)uracil 5-Iodouracil 5-Iodouracil Heck_Coupling Heck Coupling 5-Iodouracil->Heck_Coupling Acrylate Acrylate Acrylate->Heck_Coupling Intermediate Acrylate Intermediate Heck_Coupling->Intermediate Bromination Bromination (NBS) Intermediate->Bromination BVU (E)-5-(2-bromovinyl)uracil Bromination->BVU

Caption: General workflow for the synthesis of the (E)-5-(2-bromovinyl)uracil base.

Glycosylation_and_Deprotection cluster_1 Synthesis of this compound BVU (E)-5-(2-bromovinyl)uracil Glycosylation Glycosylation BVU->Glycosylation Protected_Arabinose Protected Arabinose Protected_Arabinose->Glycosylation Protected_this compound Protected this compound Glycosylation->Protected_this compound Deprotection Deprotection Protected_this compound->Deprotection This compound This compound Deprotection->this compound

Caption: Key steps in the synthesis of this compound via glycosylation.

Prodrug_Synthesis cluster_amino_acid 5'-O-Amino Acid Prodrug cluster_phosphoramidate 5'-Phosphoramidate Prodrug This compound This compound Esterification Esterification This compound->Esterification Phosphitylation Phosphitylation This compound->Phosphitylation Protected_AA Protected Amino Acid Protected_AA->Esterification Protected_AA_Prodrug Protected Prodrug Esterification->Protected_AA_Prodrug Deprotection_AA Deprotection Protected_AA_Prodrug->Deprotection_AA AA_Prodrug Amino Acid Prodrug Deprotection_AA->AA_Prodrug Phosphitylating_Reagent Phosphitylating Reagent Phosphitylating_Reagent->Phosphitylation H_Phosphonamidate H-Phosphonamidate Intermediate Phosphitylation->H_Phosphonamidate Oxidation Oxidation H_Phosphonamidate->Oxidation Phosphoramidate_Prodrug Phosphoramidate Prodrug Oxidation->Phosphoramidate_Prodrug

Caption: Synthetic pathways for this compound prodrugs.

These detailed application notes and protocols provide a valuable resource for the scientific community, fostering further innovation in the development of antiviral therapies. By offering clear and actionable guidance, this work aims to accelerate the discovery of new and effective treatments for a range of viral diseases.

Sorivudine: A Potent Tool for Elucidating Viral Thymidine Kinase Activity

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sorivudine, a synthetic pyrimidine nucleoside analog, serves as a highly selective and potent inhibitor of viral thymidine kinase (TK), particularly from Varicella-Zoster Virus (VZV) and Herpes Simplex Virus Type 1 (HSV-1).[1] Its mechanism of action relies on its preferential phosphorylation by viral TK, leading to the formation of this compound triphosphate. This active metabolite then competitively inhibits viral DNA polymerase, effectively halting viral replication.[2][3] The pronounced selectivity of this compound for viral TK over its mammalian counterparts makes it an invaluable tool compound for studying the intricacies of viral replication and for the primary screening and characterization of novel antiviral agents.[1]

These application notes provide a comprehensive overview of this compound's utility as a research tool, including its biochemical properties, detailed experimental protocols for its use in various assays, and a framework for its integration into antiviral drug discovery workflows.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound against viral and human thymidine kinases, as well as its antiviral efficacy in cell-based assays.

Table 1: Inhibitory Activity of this compound against Viral and Human Thymidine Kinases

Enzyme SourceParameterValueReference
Varicella-Zoster Virus (VZV) TKIC500.0035 µM[4]
Herpes Simplex Virus Type 1 (HSV-1) TK-Good activity, comparable to acyclovir[2]
Human Thymidine Kinase (hTK)Substrate ActivityNot a substrate[1]

Table 2: Antiviral Activity of this compound and Acyclovir

VirusCompoundIC50 (µg/mL)Relative PotencyReference
Varicella-Zoster Virus (VZV)This compound0.001>1,000-fold more active than Acyclovir[2]
Varicella-Zoster Virus (VZV)Acyclovir~1.0-[2]
Herpes Simplex Virus Type 1 (HSV-1)This compoundComparable to Acyclovir-[2]
Herpes Simplex Virus Type 2 (HSV-2)This compoundNo activity-[2]

Signaling Pathway

The mechanism of action of this compound involves a multi-step intracellular pathway that ultimately leads to the inhibition of viral DNA synthesis.

Sorivudine_Mechanism cluster_cell Infected Host Cell This compound This compound Sorivudine_MP This compound Monophosphate This compound->Sorivudine_MP Phosphorylation Sorivudine_DP This compound Diphosphate Sorivudine_MP->Sorivudine_DP Phosphorylation Sorivudine_TP This compound Triphosphate Sorivudine_DP->Sorivudine_TP Phosphorylation Sorivudine_TP->Inhibition Competitive Inhibition vTK Viral Thymidine Kinase (vTK) vTK->Sorivudine_MP Cellular_Kinases Cellular Kinases Cellular_Kinases->Sorivudine_DP Cellular_Kinases->Sorivudine_TP vDNAP Viral DNA Polymerase Viral_DNA Viral DNA Replication vDNAP->Viral_DNA Elongation Inhibition->vDNAP Antiviral_Screening_Workflow cluster_workflow Workflow for Characterizing Novel Antiviral Compounds A Primary Screening: CPE Reduction Assay or Plaque Reduction Assay B Identify 'Hits' with Antiviral Activity A->B C Secondary Assay: Viral Thymidine Kinase Enzyme Inhibition Assay B->C D Determine IC50 and Ki values for 'Hits' and this compound C->D E Mechanism of Action Studies: Compare inhibition profile with this compound D->E F Lead Optimization E->F

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of Sorivudine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of the antiviral compound Sorivudine.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: While some sources describe this compound as soluble in water, specific quantitative data regarding its aqueous solubility (e.g., in mg/mL or molarity) is not consistently reported in publicly available literature.[1] It is common for nucleoside analogs to exhibit limited aqueous solubility.[2][3] For experimental purposes, it is recommended to determine the solubility in your specific aqueous buffer system. However, this compound is highly soluble in dimethyl sulfoxide (DMSO) at 125 mg/mL (358.03 mM).[4][5]

Q2: My this compound is not dissolving in my aqueous buffer. What are the initial troubleshooting steps?

A2: If you are encountering poor dissolution of this compound in an aqueous solution, consider the following initial steps:

  • Sonication: Gentle sonication can help to break up powder agglomerates and increase the surface area available for dissolution.[4][5]

  • Heating: Gently warming the solution to 37°C can increase the kinetic energy of the system and improve solubility. However, be cautious of potential degradation at higher temperatures and monitor for any changes in the appearance of the solution.[4][5]

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.

Q3: How does pH affect the solubility of this compound?

Q4: What are co-solvents and how can they improve this compound solubility?

A4: Co-solvents are water-miscible organic solvents that can be added to an aqueous solution to increase the solubility of poorly soluble compounds.[7] Common co-solvents used in pharmaceutical formulations include polyethylene glycols (PEGs), propylene glycol, and ethanol. For in vivo studies, a common co-solvent system for this compound has been reported as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, achieving a solubility of at least 4 mg/mL.[4][5]

Q5: Can cyclodextrins be used to enhance the solubility of this compound?

A5: Yes, cyclodextrins are a widely used and effective method for improving the solubility of poorly soluble drugs.[8][9][10] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity where a poorly soluble drug molecule can form an inclusion complex, thereby increasing its apparent aqueous solubility.[9] A formulation for in vivo studies has been reported using 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline with 10% DMSO, achieving a this compound concentration of at least 2.08 mg/mL.[4]

Q6: What is a solid dispersion and how can it improve the dissolution of this compound?

Troubleshooting Guides

Issue 1: this compound Precipitates Out of Solution After Initial Dissolution
  • Possible Cause: The initial concentration exceeds the equilibrium solubility in the chosen solvent system, leading to supersaturation and subsequent precipitation.

  • Troubleshooting Steps:

    • Reduce Concentration: Prepare a more dilute solution.

    • Optimize Solvent System:

      • pH Adjustment: Re-evaluate the pH of your buffer. A slight change may be sufficient to maintain solubility.

      • Increase Co-solvent Percentage: If using a co-solvent system, incrementally increase the percentage of the organic co-solvent.

      • Increase Cyclodextrin Concentration: If using cyclodextrins, ensure the molar ratio of cyclodextrin to this compound is optimal.

    • Use of Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween 80, can help to stabilize the solution and prevent precipitation.[4][5]

Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility
  • Possible Cause: Inconsistent dissolution or precipitation of this compound in the assay medium can lead to variability in the effective concentration.

  • Troubleshooting Steps:

    • Prepare a Concentrated Stock in an Organic Solvent: Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution.[4][5]

    • Serial Dilution: Perform serial dilutions of the DMSO stock into your aqueous assay medium. Ensure the final concentration of DMSO is low (typically <0.1%) to avoid solvent-induced artifacts in your biological system.[5]

    • Pre-dissolution in a Solubilizing Excipient: If using cyclodextrins, prepare the this compound-cyclodextrin complex first before adding it to the final assay medium.

    • Visual Inspection: Before each experiment, visually inspect your final working solutions for any signs of precipitation.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent SystemReported SolubilityReference
Dimethyl Sulfoxide (DMSO)125 mg/mL (358.03 mM)[4][5]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 4 mg/mL (11.46 mM)[4][5]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (5.96 mM)[4]

Table 2: Example of pH-Dependent Solubility of a Model Nucleoside Analog (Zidovudine)

Disclaimer: The following data is for the nucleoside analog Zidovudine and is provided as an illustrative example of how pH can affect solubility. Similar studies would need to be performed for this compound to determine its specific pH-solubility profile.

Aqueous MediumSolubility (mg/mL) at 37°C
Water28.90
0.01 N HCl (pH ~2)28.90
pH 4.5 Acetate Buffer> Value for pH 6.8
pH 6.8 Phosphate Buffer< Value for Water/HCl

Data adapted from a study on Zidovudine.[6]

Experimental Protocols

Protocol 1: Preparation of a this compound Solution using a Co-solvent System

This protocol is adapted from a reported formulation for in vivo studies.[4][5]

  • Weigh the required amount of this compound.

  • Prepare a stock solution of this compound in DMSO.

  • In a separate container, combine the required volumes of PEG300 and Tween 80.

  • Slowly add the this compound-DMSO stock solution to the PEG300/Tween 80 mixture while vortexing.

  • Add the required volume of saline to the mixture and continue to vortex until a clear solution is obtained.

  • If necessary, gently warm the solution to 37°C or sonicate to aid dissolution.

Protocol 2: Preparation of a this compound Solution using Cyclodextrin Complexation

This protocol is based on a reported formulation and general methods for cyclodextrin complexation.[4][14]

  • Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

  • Prepare a concentrated stock solution of this compound in DMSO.

  • Slowly add the this compound-DMSO stock solution to the SBE-β-CD solution while stirring.

  • Continue stirring at room temperature for a defined period (e.g., 24 hours) to allow for the formation of the inclusion complex.

  • The resulting solution should be clear. If not, optimization of the component ratios may be necessary.

Protocol 3: Preparation of a this compound Solid Dispersion by Solvent Evaporation Method

This is a general protocol adapted from methods used for other poorly soluble antiviral drugs.[15][16][17]

  • Select a hydrophilic carrier such as Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 6000.

  • Choose a common volatile solvent in which both this compound and the carrier are soluble (e.g., a mixture of dichloromethane and methanol).

  • Dissolve this compound and the carrier in the solvent at a predetermined ratio (e.g., 1:1, 1:2, 1:4 drug to carrier by weight).

  • Evaporate the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid mass should be further dried in a vacuum oven to remove any residual solvent.

  • The dried solid dispersion can then be pulverized and sieved to obtain a fine powder with improved dissolution characteristics.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_strategies Solubility Enhancement Strategies cluster_outcome Desired Outcome Problem Poor this compound Solubility in Aqueous Solution pH pH Adjustment Problem->pH Apply Cosolvent Co-solvent Addition Problem->Cosolvent Apply Cyclodextrin Cyclodextrin Complexation Problem->Cyclodextrin Apply SolidDisp Solid Dispersion Formation Problem->SolidDisp Apply Outcome Clear, Stable Aqueous Solution of This compound pH->Outcome Achieve Cosolvent->Outcome Achieve Cyclodextrin->Outcome Achieve SolidDisp->Outcome Achieve signaling_pathway_analogy cluster_drug Drug Formulation cluster_interaction Molecular Interaction cluster_result Result This compound This compound (Poorly Soluble) Complex This compound-Solubilizer Complex This compound->Complex Forms Solubilizer Solubilizing Agent (e.g., Cyclodextrin) Solubilizer->Complex Forms EnhancedSol Enhanced Aqueous Solubility Complex->EnhancedSol Leads to

References

Technical Support Center: Troubleshooting Unexpected Cytotoxicity of Sorivudine in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Sorivudine in their experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected cytotoxicity observed in cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cell line after treatment with this compound, even at low concentrations and in the absence of any other drugs. What could be the primary cause?

A1: The most critical and well-documented cause of this compound-related cytotoxicity is its interaction with 5-fluorouracil (5-FU) or its prodrugs (e.g., Tegafur, Doxifluridine).[1][2][3][4][5] this compound itself has a high therapeutic index, but its metabolite, (E)-5-(2-bromovinyl)uracil (BVU), is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD).[1][6][7] DPD is the primary enzyme responsible for the catabolism of 5-FU.[1][2] If your cell culture medium contains 5-FU, or if the cells have been previously exposed to 5-FU and it has not been completely washed out, the addition of this compound will lead to a massive accumulation of toxic 5-FU levels, causing rapid and severe cytotoxicity.[3][4][8][9]

Actionable Advice:

  • Verify 5-FU Absence: Ensure that no 5-FU or its prodrugs are present in your experimental setup. Check the composition of your cell culture medium and supplements.

  • Thorough Washout: If cells were previously treated with 5-FU, perform multiple, thorough washes with fresh medium before starting your this compound experiment. DPD inhibition by BVU can persist for a significant amount of time, so a washout period is critical.[1]

Q2: Can this compound be toxic to cells on its own, without the presence of 5-FU?

A2: While the primary mechanism of severe toxicity is the 5-FU interaction, this compound, as a nucleoside analog, can exhibit some level of intrinsic cytotoxicity, though this is generally much lower.[1][2] The antiviral activity of this compound relies on its phosphorylation by viral thymidine kinase, an enzyme not typically active in mammalian cells.[1][10] However, at high concentrations or in specific cell lines, off-target effects or metabolism by other enzymes could potentially lead to cytotoxicity.

Actionable Advice:

  • Titration Experiment: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line.

  • Literature Review: Search for published studies that have used this compound in the same or similar cell lines to see if intrinsic toxicity has been reported.

Q3: Could the expression levels of certain enzymes in our cell line make them more susceptible to this compound?

A3: Yes, the enzymatic profile of your cell line could play a significant role. Two key enzymes to consider are:

  • Thymidine Phosphorylase (TP): This enzyme is involved in pyrimidine metabolism and can convert some nucleoside analogs to their active forms.[11][12] High levels of TP could potentially increase the metabolism of this compound or its metabolites, although this is not the primary documented pathway for its antiviral action. TP expression is often elevated in tumor cells.[11][13]

  • Dihydropyrimidine Dehydrogenase (DPD): As mentioned, DPD is crucial for pyrimidine catabolism.[1][6] Cell lines with naturally low or deficient DPD expression might be more sensitive to any potential intrinsic effects of this compound's metabolites, as they would be cleared more slowly.[6]

Actionable Advice:

  • Characterize Your Cell Line: If possible, determine the expression levels of TP and DPD in your cell line through methods like qPCR, Western blotting, or ELISA.

  • Compare with Known Data: Compare your cell line's expression profile to published data for other cell lines to gauge relative sensitivity.

Q4: We are co-administering this compound with another chemotherapeutic agent (not 5-FU) and observing synergistic cytotoxicity. Is this expected?

A4: While the interaction with 5-FU is the most dramatic, the possibility of interactions with other drugs, particularly other antimetabolites or DNA-damaging agents, cannot be entirely ruled out.[14] this compound's mechanism of action as a nucleoside analog could potentially interfere with DNA synthesis and repair pathways, which might sensitize cells to other agents.[10][15]

Actionable Advice:

  • Run Single-Agent Controls: Always run parallel experiments with each drug individually to accurately assess synergistic, additive, or antagonistic effects.

  • Consult Drug Interaction Databases: Utilize resources like DrugBank to check for any known or predicted interactions between this compound and your other compound(s).[14]

Troubleshooting Guide

This guide provides a structured approach to identifying the cause of unexpected cytotoxicity.

Step 1: Rule out 5-Fluorouracil Interaction

Question Yes No
Is 5-FU or a 5-FU prodrug a component of your experiment?This is the most likely cause of cytotoxicity. Immediately cease co-administration. Proceed to Step 2.
Was the cell line recently cultured in a medium containing 5-FU?Residual 5-FU may be present. Perform extensive washing and consider a recovery period before this compound treatment.Proceed to Step 2.
Are you using a shared incubator or equipment where 5-FU is also being used?Cross-contamination is possible. Review lab practices and decontaminate equipment.Proceed to Step 2.

Step 2: Assess Intrinsic this compound Cytotoxicity

Observation Possible Cause Recommended Action
High cytotoxicity is observed at all tested concentrations of this compound.Calculation error in drug dilution; Contaminated drug stock.Prepare fresh dilutions from a new stock vial. Verify calculations.
Cytotoxicity is observed only at very high concentrations.This may represent the intrinsic cytotoxic threshold of this compound in your cell line.Determine the IC50 value. Use concentrations well below this for non-cytotoxic applications.
Cytotoxicity varies significantly between experiments.Inconsistent cell health or passage number; variability in drug preparation.Standardize cell culture conditions. Prepare fresh drug dilutions for each experiment.

Step 3: Investigate Cell Line-Specific Factors

Observation Possible Cause Recommended Action
Your cell line shows higher sensitivity to this compound compared to other lines reported in the literature.High expression of Thymidine Phosphorylase (TP) or low expression of Dihydropyrimidine Dehydrogenase (DPD).Measure TP and DPD expression levels. Compare with less sensitive cell lines.
The cell line has a known genetic deficiency in pyrimidine metabolism.Impaired ability to metabolize and clear this compound or its byproducts.Review the genetic background of your cell line. If a relevant deficiency exists, consider using a different cell line.

Data Summary

Table 1: Key Enzymes in this compound Metabolism and Toxicity

EnzymeFunctionRelevance to this compound Cytotoxicity
Dihydropyrimidine Dehydrogenase (DPD) Rate-limiting enzyme in the catabolism of pyrimidines, including 5-FU.[1][6]Irreversibly inhibited by the this compound metabolite BVU, leading to toxic accumulation of 5-FU.[1][2][5]
Thymidine Phosphorylase (TP) Involved in pyrimidine nucleoside metabolism. Overexpressed in many tumors.[11][13]May play a role in the metabolism of this compound, potentially influencing its intrinsic activity in some cell lines.[12]
Viral Thymidine Kinase Phosphorylates this compound to its active antiviral form.[1][10]Present in certain viruses, but not in mammalian cells, which accounts for this compound's selective antiviral activity.[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a serial dilution of this compound (and/or other compounds). Include untreated and vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: DPD Activity Assay (Conceptual Outline)

Measuring DPD activity in cell lysates can help stratify cell lines by their pyrimidine catabolizing capacity.

  • Cell Lysate Preparation: Harvest cells and prepare a cytosolic extract through sonication or detergent lysis, followed by centrifugation to remove debris.

  • Reaction Mixture: Prepare a reaction buffer containing the cell lysate, NADPH, and a DPD substrate (e.g., [¹⁴C]-5-FU or thymine).

  • Enzymatic Reaction: Incubate the reaction mixture at 37°C for a defined period.

  • Product Separation: Stop the reaction and separate the substrate from the product (e.g., dihydro-5-FU) using techniques like HPLC.

  • Quantification: Quantify the amount of product formed. DPD activity is typically expressed as nmol of product formed per mg of protein per minute.

Visualizations

Sorivudine_5FU_Interaction cluster_this compound This compound Metabolism cluster_5fu 5-FU Catabolism cluster_result This compound This compound BVU Bromovinyluracil (BVU) (Metabolite) This compound->BVU Metabolized by gut flora/other enzymes DPD Dihydropyrimidine Dehydrogenase (DPD) BVU->DPD Irreversible Inhibition Inactive_Metabolites Inactive Metabolites DPD->Inactive_Metabolites FiveFU 5-Fluorouracil (5-FU) FiveFU->DPD Catabolism Toxic_Accumulation Toxic Accumulation of 5-FU FiveFU->Toxic_Accumulation Cell_Death Severe Cytotoxicity & Cell Death Toxic_Accumulation->Cell_Death Troubleshooting_Workflow Start Start: Unexpected Cytotoxicity Observed Check_5FU Is 5-FU or its prodrug present in the system? Start->Check_5FU Stop_Exp Primary Cause Identified: Stop Co-administration. Review Protocols. Check_5FU->Stop_Exp Yes Perform_Titration Perform this compound dose-response experiment to find IC50. Check_5FU->Perform_Titration No Check_Cell_Line Is cytotoxicity still unexpectedly high or variable? Perform_Titration->Check_Cell_Line End_Contamination Conclusion: Contamination or experimental error. Perform_Titration->End_Contamination If results are inconsistent Analyze_Enzymes Investigate Cell Line: - Measure DPD/TP expression - Review genetic background Check_Cell_Line->Analyze_Enzymes Yes End_Intrinsic Conclusion: Intrinsic cytotoxicity or cell-specific sensitivity. Check_Cell_Line->End_Intrinsic No Analyze_Enzymes->End_Intrinsic

References

Optimizing Sorivudine dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to optimize Sorivudine dosage and minimize off-target effects during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound's mechanism and off-target effects.

Q1: What is the primary and most critical off-target effect of this compound?

A1: The most significant off-target effect of this compound is the potent and irreversible inhibition of the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2][3] This is not caused by this compound itself, but by its metabolite, (E)-5-(2-bromovinyl)uracil (BVU).[1][4] DPD is the rate-limiting enzyme in the catabolism of pyrimidines, including the chemotherapeutic agent 5-fluorouracil (5-FU).[1][5]

Q2: What is the mechanism of DPD inhibition by this compound?

A2: this compound is converted to its metabolite, BVU, by gut flora.[6][7] BVU then acts as a suicide inhibitor of DPD.[6] It binds irreversibly to the enzyme, leading to a profound and long-lasting depression of its activity.[2][7] Studies in rats have shown that this inactivation of DPD by BVU markedly retards the catabolism of 5-FU.[6]

Q3: Why is DPD inhibition a major concern in a research or clinical context?

A3: DPD inhibition is a major concern due to a clinically significant and potentially fatal drug-drug interaction with 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine, tegafur).[1][4] Since DPD is responsible for breaking down over 80% of administered 5-FU, its inhibition by this compound's metabolite leads to a massive accumulation of 5-FU in the plasma.[1][5] This results in severe toxicity, including bone marrow suppression and gastrointestinal damage, which led to multiple patient deaths in Japan and the drug's disapproval in the US.[3][4][8]

Q4: How long does DPD inhibition last after discontinuing this compound?

A4: The inhibition of DPD is long-lasting. Even after a single dose, DPD activity can be completely suppressed.[1] Studies have shown that DPD activity remains inhibited for the duration of treatment and can take up to four weeks to return to baseline levels after the final dose of this compound.[1][2] Researchers should consider this extended washout period in their experimental design to avoid confounding results or toxicity.

Q5: Are there other potential off-target effects to consider for this compound?

A5: As a nucleoside analogue, this compound has a theoretical potential for mitochondrial toxicity, a known side effect of other drugs in this class.[9][10] This can occur through the inhibition of mitochondrial DNA polymerase gamma (Pol γ), leading to mitochondrial dysfunction.[10][11] While the primary documented toxicity relates to DPD inhibition, it is prudent for researchers conducting long-term or high-dose studies to evaluate mitochondrial health.

Section 2: Troubleshooting Guides

This section provides step-by-step guidance for addressing specific issues that may arise during experiments with this compound.

Issue 1: Unexpected or Severe Cytotoxicity Observed in Cell Culture

  • Step 1: Rule out 5-Fluorouracil (5-FU) or Prodrug Contamination.

    • The most likely cause of severe toxicity is an interaction with 5-FU or related compounds.

    • Action: Carefully check the composition of all cell culture media, sera, and supplements for any fluoropyrimidine compounds. Ensure that no 5-FU prodrugs are being used in co-treatment experiments unless the DPD interaction is the subject of the study.

  • Step 2: Assess the DPD Activity of Your Cell Line.

    • Different cell lines may have varying endogenous levels of DPD expression. Cell lines with high DPD activity might be more susceptible to metabolic disruption if any background level of pyrimidines is present.

    • Action: If possible, measure the baseline DPD activity in your experimental cell line. See Protocol 1 for a suitable method.

  • Step 3: Evaluate for Mitochondrial Toxicity.

    • If fluoropyrimidine contamination is ruled out, especially in cases of delayed-onset toxicity, mitochondrial function should be investigated.

    • Action: Perform assays to measure mitochondrial DNA content, mitochondrial protein synthesis, or cellular respiration. See Protocol 3 for recommended methods.[11]

  • Step 4: Confirm On-Target Engagement.

    • Ensure that the observed effects are not due to a lack of efficacy at the intended viral target, which might lead to unmitigated viral cytopathic effects.

    • Action: Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to its intended viral thymidine kinase in your infected cell model. See Protocol 2.[12][13]

Issue 2: High Variability in Antiviral Efficacy Results

  • Step 1: Verify Drug Purity and Concentration.

    • Inconsistencies in the purity or preparation of this compound stock solutions can lead to variable results.

    • Action: Ensure the use of a high-purity batch of this compound. Prepare fresh stock solutions and verify their concentration using an appropriate analytical method like HPLC.

  • Step 2: Standardize Cell Culture Conditions.

    • Variations in cell passage number, confluency, and metabolic state can affect drug metabolism and viral replication.

    • Action: Use cells within a consistent and narrow range of passage numbers. Seed cells at a standardized density and ensure consistent timing of infection and drug treatment.

  • Step 3: Assess Metabolism in the Experimental System.

    • The conversion of this compound to the active antiviral form and the off-target metabolite BVU can vary.

    • Action: If your experimental system involves gut flora (e.g., in vivo models), be aware that the generation of BVU is a key step for DPD inhibition.[6] In in vitro models without gut flora, the primary off-target concern (DPD inhibition) is significantly reduced, which may explain variability compared to in vivo data.

Section 3: Data Presentation

The following tables summarize key quantitative data related to this compound's off-target effects.

Table 1: Summary of this compound's Interaction with Dihydropyrimidine Dehydrogenase (DPD)

ParameterObservationReference(s)
Inhibitor (E)-5-(2-bromovinyl)uracil (BVU), a metabolite of this compound[1][7]
Mechanism Irreversible (Suicide) Inhibition[2][6]
Effect of Clinical Dose A single 40 mg oral dose can cause complete DPD inhibition.[1]
Onset of Inhibition Rapid; DPD is completely inhibited shortly after the first dose.[1]
Duration of Inhibition DPD activity remains suppressed throughout the treatment period.[1][2]
Recovery Time DPD activity returns to baseline in most subjects within 14-19 days post-treatment; full recovery may take up to 4 weeks.[2]

Table 2: Contextual Data on Nucleoside Analogues and Potential Mitochondrial Toxicity

Nucleoside AnaloguePrimary Antiviral TargetDocumented Mitochondrial ToxicityMechanism of Mitochondrial ToxicityReference(s)
This compound VZV, HSV-1Not clinically established, but a theoretical risk exists.Potential for inhibition of DNA Polymerase γ.[9][11]
Zidovudine (AZT) HIVHighIncorporation into mitochondrial DNA by DNA Polymerase γ.[10][11]
Zalcitabine (ddC) HIVVery HighPotent inhibitor/substrate for DNA Polymerase γ.[10][11]
Acyclovir HSV, VZVLowPoor substrate for DNA Polymerase γ.[11]

Section 4: Experimental Protocols & Visualizations

This section provides detailed methodologies for key experiments and visual diagrams to illustrate important concepts.

Protocol 1: In Vitro DPD Inhibition Assay

This protocol is designed to measure DPD enzyme activity in peripheral blood mononuclear cells (PBMCs) or cell lysates, which can be adapted to assess the inhibitory effect of this compound metabolites.

  • Preparation of Lysate:

    • Isolate PBMCs from blood or harvest cultured cells.

    • Wash cells with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in a lysis buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 0.5 mM DTT, pH 7.4) and homogenize.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C to obtain the cytosolic fraction (supernatant). Determine protein concentration using a BCA or Bradford assay.

  • DPD Activity Assay:

    • Prepare a reaction mixture containing potassium phosphate buffer, NADPH, MgCl₂, and the DPD substrate (e.g., [¹⁴C]-labeled 5-FU or thymine).

    • Add a standardized amount of cell lysate (e.g., 100 µg of protein) to the reaction mixture.

    • To test for inhibition, pre-incubate the lysate with BVU (the active metabolite, as this compound itself does not inhibit DPD) before adding the substrate.

    • Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Quantification:

    • Stop the reaction by adding perchloric acid.

    • Separate the substrate from the metabolized product (e.g., dihydrofluorouracil) using HPLC.

    • Quantify the amount of product formed using a radiodetector or by UV absorbance.

    • DPD activity is expressed as nmol of substrate converted per mg of protein per minute. A significant decrease in activity in the presence of BVU indicates inhibition.

Diagram 1: this compound's Off-Target Pathway via DPD Inhibition

G This compound This compound (Oral) gut_flora Gut Flora This compound->gut_flora Metabolism bvu BVU (Bromovinyluracil) gut_flora->bvu dpd DPD Enzyme bvu->dpd Irreversible Inhibition dhf DHFU (Inactive Metabolite) dpd->dhf fu 5-Fluorouracil (5-FU) (Active Drug) fu->dpd Catabolism (Normal Pathway) anabolism Anabolism fu->anabolism Intended Anticancer Pathway toxic_nuc Toxic Nucleotides (FdUMP, FUTP) anabolism->toxic_nuc toxicity Severe Cellular Toxicity (Bone Marrow, GI Tract) toxic_nuc->toxicity G decision decision start_node Start: Unexpected Cellular Toxicity Observed check_fu Step 1: Scrutinize all reagents (media, serum) for 5-FU or related fluoropyrimidines. start_node->check_fu end_node Conclusion Reached decision_fu 5-FU Present? check_fu->decision_fu remove_fu Action: Remove contaminated reagent. Re-run experiment. This is the likely cause. decision_fu->remove_fu Yes check_mito Step 2: Investigate potential mitochondrial toxicity, especially with long-term exposure. decision_fu->check_mito No remove_fu->end_node run_mito_assays Action: Perform mitochondrial health assays (See Protocol 3). e.g., mtDNA content, respiration. check_mito->run_mito_assays decision_mito Mitochondrial Dysfunction? run_mito_assays->decision_mito conclude_mito Conclusion: Toxicity is likely a mitochondrial off-target effect. Consider dose reduction. decision_mito->conclude_mito Yes check_other Step 3: Consider other compound- specific or cell-line-specific off-target effects. decision_mito->check_other No conclude_mito->end_node run_global_assays Action: Perform unbiased screens. e.g., Proteomic profiling (TPP) to identify novel off-targets. check_other->run_global_assays run_global_assays->end_node G center Experimental Goal: Minimize this compound Off-Target Effects dpd_rationale Is my system sensitive to DPD inhibition? (e.g., co-treatment with 5-FU, in vivo models) center->dpd_rationale mito_rationale Is there unexplained, delayed toxicity? Are long-term or high-dose studies planned? center->mito_rationale target_rationale Do I need to confirm the drug is hitting its intended viral target and not just causing non-specific toxicity? center->target_rationale dpd_assay DPD Inhibition Assay mito_assay Mitochondrial Toxicity Assays target_assay Target Engagement Assay (e.g., CETSA) dpd_rationale->dpd_assay Use mito_rationale->mito_assay Use target_rationale->target_assay Use

References

Technical Support Center: HSV-1 Resistance to Sorivudine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of Herpes Simplex Virus Type 1 (HSV-1) resistance to Sorivudine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of HSV-1 resistance to this compound?

A1: The primary mechanism of HSV-1 resistance to this compound, a nucleoside analog, is through mutations in the viral thymidine kinase (TK) gene (UL23).[1][2][3] this compound requires phosphorylation by the viral TK to become active. Mutations in the TK gene can lead to:

  • TK Deficiency: Complete or near-complete loss of TK enzyme activity, preventing the activation of this compound.[4]

  • Altered TK Substrate Specificity: The mutated TK enzyme is no longer able to recognize this compound as a substrate, but may retain its ability to phosphorylate the natural substrate, thymidine.[4]

Q2: Are there other, less common, mechanisms of resistance?

A2: Yes, although less frequent, resistance can also arise from mutations in the viral DNA polymerase gene (UL30).[1][5] These mutations typically alter the enzyme's structure, preventing the active form of this compound from inhibiting viral DNA replication.[5] Strains with DNA polymerase mutations may exhibit cross-resistance to other antiviral drugs that target this enzyme.[1]

Q3: What is the likelihood of developing this compound resistance?

A3: The emergence of resistance is a significant concern, particularly in immunocompromised patients undergoing long-term antiviral therapy.[1][6] The prevalence of resistance in this population is estimated to be around 5%.[1][6]

Q4: If a strain is resistant to this compound, will it also be resistant to Acyclovir?

A4: Yes, in most cases. Since both this compound and Acyclovir are dependent on the viral TK for their activation, strains with TK mutations that confer resistance to this compound are typically cross-resistant to Acyclovir and other TK-dependent drugs like Penciclovir.[1][7]

Troubleshooting Guides

Problem 1: Unexpectedly high IC50 values for this compound in a plaque reduction assay.

Possible Cause 1: Pre-existing resistant subpopulation in the viral stock.

  • Troubleshooting Step 1: Sequence the TK gene of your viral stock to check for known resistance-conferring mutations.

  • Troubleshooting Step 2: Plaque-purify your viral stock to ensure a homogenous population of sensitive virus before conducting susceptibility testing.

Possible Cause 2: Experimental variability in the plaque reduction assay.

  • Troubleshooting Step 1: Ensure consistent cell density in your monolayers. Uneven cell growth can affect plaque formation and clarity.[8]

  • Troubleshooting Step 2: Verify the concentration and viability of your this compound stock solution.

  • Troubleshooting Step 3: Optimize the incubation time. Over-incubation can lead to diffuse or unclear plaques, making accurate counting difficult.[8]

  • Troubleshooting Step 4: Ensure the overlay medium (e.g., methylcellulose or agar) is at the correct concentration and temperature to prevent viral spread between plaques.[8][9]

Problem 2: Failure to amplify the HSV-1 thymidine kinase (TK) gene by PCR.

Possible Cause 1: Poor quality viral DNA.

  • Troubleshooting Step 1: Use a reliable DNA extraction kit specifically designed for viral DNA from cell culture.

  • Troubleshooting Step 2: Quantify your extracted DNA and assess its purity using a spectrophotometer (e.g., NanoDrop).

Possible Cause 2: PCR primer or condition issues.

  • Troubleshooting Step 1: Verify the primer sequences and their annealing temperature. The provided protocol in this guide has been successfully used.

  • Troubleshooting Step 2: Run a positive control using a known HSV-1 positive sample to ensure the PCR reagents and thermocycler are functioning correctly.

  • Troubleshooting Step 3: Consider using a nested PCR approach for samples with low viral loads.

Quantitative Data Summary

Table 1: Comparative 50% Inhibitory Concentrations (IC50) of Antivirals against Susceptible and Resistant HSV-1 Strains

AntiviralSusceptible HSV-1 (µg/mL)TK-deficient HSV-1 (µg/mL)
This compound (BVDU) >8.0[7]Not specified
Acyclovir (ACV) 0.11 - 0.20[7]>17[7]
Penciclovir (PCV) 0.40[7]>8[7]
Foscarnet (FOS) Not specifiedSusceptible[7]

Note: IC50 values can vary depending on the cell line and specific assay conditions used.[10]

Experimental Protocols

Plaque Reduction Assay

This protocol is used to determine the susceptibility of HSV-1 isolates to antiviral drugs.

Materials:

  • Vero cells

  • 6-well or 12-well tissue culture plates

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements

  • This compound stock solution

  • Methylcellulose overlay medium

  • Crystal violet staining solution (1% crystal violet in 50% ethanol)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed Vero cells in 6-well or 12-well plates to achieve a confluent monolayer the next day.[11][12]

  • On the day of the assay, prepare serial dilutions of your viral stock.

  • Aspirate the growth medium from the cell monolayers and inoculate with the viral dilutions.[11]

  • Allow the virus to adsorb for 1-2 hours at 37°C.[9]

  • During adsorption, prepare the overlay medium containing various concentrations of this compound.

  • After adsorption, remove the inoculum and add the methylcellulose overlay containing the drug.[11]

  • Incubate the plates for 3-6 days at 37°C in a CO2 incubator until plaques are visible.[9]

  • Aspirate the overlay and stain the cells with crystal violet solution for 30 minutes.[11][12]

  • Gently wash the plates with water to remove excess stain and allow them to dry.[12]

  • Count the number of plaques in each well and calculate the IC50 value, which is the drug concentration that reduces the number of plaques by 50% compared to the no-drug control.

Sequencing of the HSV-1 Thymidine Kinase (TK) Gene

This protocol is for the genotypic characterization of this compound-resistant HSV-1 strains.

Materials:

  • Viral DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)

  • PCR primers for the TK gene

  • Taq DNA polymerase and PCR buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Extract viral DNA from infected cell cultures using a commercial kit.[13]

  • Amplify the entire coding sequence of the TK gene using PCR. The following primers can be used:

    • Forward primer: 5′-TGGCGTGAAACTCCCGCACCTC-3′[13]

    • Reverse primer: 5′-TCTGTCTTTTTATTGCCGTCATAGC-3′[13]

  • Perform PCR with the following cycling conditions: 95°C for 2 min, followed by 45 cycles of 95°C for 1 min, 61°C for 30 s, and 72°C for 2 min, with a final extension at 72°C for 10 min.[13]

  • Verify the PCR product size by agarose gel electrophoresis.

  • Purify the PCR product and send it for Sanger sequencing.

  • Align the obtained sequence with a wild-type HSV-1 TK sequence to identify mutations.

TK Enzyme Activity Assay

This assay measures the ability of the viral TK to phosphorylate a substrate, which is essential for the activation of this compound.

Materials:

  • Cell lysate from HSV-1 infected cells

  • Lysis buffer

  • Substrate medium containing [3H]-labeled thymidine or a this compound analog

  • DE-81 filter paper

  • Scintillation counter

Procedure:

  • Infect cells with the HSV-1 strain of interest.

  • Lyse the cells to release the viral enzymes.

  • Incubate the cell extract with a substrate medium containing a radiolabeled nucleoside (e.g., [3H]-ganciclovir or [3H]-thymidine) for 60 minutes.[14]

  • Spot the reaction mixture onto DE-81 filter paper to separate the phosphorylated nucleosides from the unphosphorylated substrate.[14]

  • Wash the filter paper to remove the unphosphorylated substrate.

  • Measure the radioactivity retained on the filter paper using a scintillation counter. The amount of radioactivity is proportional to the TK enzyme activity.[14]

Visualizations

Sorivudine_Mechanism_of_Action cluster_cell Infected Host Cell This compound This compound HSV1_TK HSV-1 Thymidine Kinase (TK) This compound->HSV1_TK Phosphorylation Sorivudine_MP This compound Monophosphate HSV1_TK->Sorivudine_MP Host_Kinases Host Cell Kinases Sorivudine_MP->Host_Kinases Sorivudine_TP This compound Triphosphate (Active Form) Host_Kinases->Sorivudine_TP HSV1_DNA_Pol HSV-1 DNA Polymerase Sorivudine_TP->HSV1_DNA_Pol Inhibition Inhibition Sorivudine_TP->Inhibition Viral_DNA_Rep Viral DNA Replication HSV1_DNA_Pol->Viral_DNA_Rep Inhibition->HSV1_DNA_Pol

Caption: Mechanism of action of this compound in an HSV-1 infected cell.

Resistance_Mechanisms cluster_resistance Mechanisms of Resistance cluster_outcomes Phenotypic Outcomes Sorivudine_Treatment This compound Treatment TK_Mutation Mutation in Thymidine Kinase (TK) Gene Sorivudine_Treatment->TK_Mutation DNA_Pol_Mutation Mutation in DNA Polymerase Gene Sorivudine_Treatment->DNA_Pol_Mutation TK_Deficiency TK Deficiency or Altered Substrate Specificity TK_Mutation->TK_Deficiency Altered_DNA_Pol Altered DNA Polymerase DNA_Pol_Mutation->Altered_DNA_Pol No_Activation Failure to Activate This compound TK_Deficiency->No_Activation No_Inhibition Failure to Inhibit Viral DNA Replication Altered_DNA_Pol->No_Inhibition Resistance This compound Resistance No_Activation->Resistance No_Inhibition->Resistance

Caption: Pathways leading to HSV-1 resistance to this compound.

Experimental_Workflow Start Start: Clinical Isolate or Lab Strain of HSV-1 PRA Perform Plaque Reduction Assay (PRA) with this compound Start->PRA High_IC50 High IC50 Value? PRA->High_IC50 Resistant Phenotypically Resistant High_IC50->Resistant Yes Sensitive Phenotypically Sensitive High_IC50->Sensitive No Extract_DNA Extract Viral DNA Resistant->Extract_DNA PCR_TK PCR and Sequence TK Gene Extract_DNA->PCR_TK Analyze_TK Analyze TK Sequence for Mutations PCR_TK->Analyze_TK TK_Mutation_Found Resistance-Associated TK Mutation Found Analyze_TK->TK_Mutation_Found No_TK_Mutation No Known Resistance Mutation in TK Analyze_TK->No_TK_Mutation PCR_Pol PCR and Sequence DNA Polymerase Gene No_TK_Mutation->PCR_Pol Analyze_Pol Analyze DNA Pol Sequence for Mutations PCR_Pol->Analyze_Pol Pol_Mutation_Found Resistance-Associated DNA Pol Mutation Found Analyze_Pol->Pol_Mutation_Found

Caption: Workflow for identifying and characterizing this compound-resistant HSV-1.

References

Technical Support Center: Sorivudine Oral Bioavailability in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sorivudine. The primary focus is on addressing the critical issues related to its oral administration in research models, particularly the well-documented and potentially lethal drug-drug interaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (1-β-D-arabinofuranosyl-E-5-[2-bromovinyl]uracil) is an antiviral drug, a synthetic analogue of thymidine.[1] Its antiviral activity stems from its selective conversion by viral thymidine kinase into nucleotides that interfere with viral DNA synthesis.[2] This selectivity for viral enzymes over mammalian ones accounts for its targeted antiviral effect against viruses like varicella-zoster and herpes simplex type 1.[1][2]

Q2: Are there known inherent issues with the oral bioavailability of this compound itself?

Current research does not indicate significant inherent problems with the oral bioavailability of this compound. The primary issue and safety concern in research and clinical settings is not its absorption, but rather a severe drug-drug interaction.

Q3: What is the most critical issue to be aware of when administering this compound orally in research models?

The most critical issue is a fatal drug-drug interaction with 5-fluorouracil (5-FU) and its prodrugs (e.g., Tegafur).[1][2][3][4] Co-administration of this compound and a fluoropyrimidine drug can lead to a dramatic increase in 5-FU toxicity, resulting in severe bone marrow suppression and death.[2][3][5] This interaction has been observed in both clinical settings and animal models.[2][3]

Q4: What is the mechanism behind the this compound and 5-FU interaction?

This compound is metabolized by gut flora to (E)-5-(2-bromovinyl)uracil (BVU).[3][5][6] BVU is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU.[1][2][3][6] Inhibition of DPD leads to a massive accumulation of 5-FU in the plasma and tissues, causing severe toxicity.[2][3][4][5]

Q5: In which animal models has this fatal interaction been demonstrated?

This interaction has been extensively studied and demonstrated in rats.[3][4][5][6] In these studies, co-administration of this compound and the 5-FU prodrug Tegafur resulted in the death of the animals within 10 days, with symptoms mirroring those seen in human patients, such as severe damage to the bone marrow and intestinal mucosa, and drastic reductions in white blood cell and platelet counts.[3][4][5]

Q6: How long after discontinuing this compound is it safe to administer 5-FU or its prodrugs?

Studies in patients have shown that DPD activity is profoundly suppressed during this compound administration.[7] The recovery of DPD activity to baseline levels can take up to four weeks after the last dose of this compound.[7] Therefore, it is recommended to have a washout period of at least four weeks after stopping this compound before administering any fluorinated pyrimidines.[7]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly high toxicity or mortality in animal models receiving this compound. Co-administration of this compound with 5-fluorouracil (5-FU) or its prodrugs, leading to DPD inhibition and 5-FU toxicity.1. Immediately cease administration of both this compound and the 5-FU agent. 2. Review all experimental protocols to ensure no 5-FU or its prodrugs are being co-administered. 3. Check the composition of all administered compounds and vehicle solutions to rule out contamination. 4. Implement a mandatory washout period of at least 4 weeks if 5-FU administration is planned after this compound.
High variability in this compound plasma concentrations between subjects. While not a widely reported issue for this compound itself, general factors can influence oral drug absorption.1. Standardize the fed/fasted state of the animals before dosing, as food can affect gastrointestinal transit time and pH. 2. Ensure consistent formulation and vehicle for oral administration. 3. Consider the impact of the gut microbiome, as it is involved in the metabolism of this compound to BVU.[3][5][6]
Animal models show signs of severe gastrointestinal distress, bone marrow suppression (low blood cell counts), and weight loss. These are hallmark signs of 5-FU toxicity resulting from the interaction with this compound.1. Euthanize animals exhibiting severe distress according to institutional guidelines. 2. Conduct necropsies to examine bone marrow and intestinal mucosa for signs of damage.[3][5] 3. Analyze plasma and tissue samples for elevated levels of 5-FU.[3][4][5]

Quantitative Data Summary

Table 1: Pharmacokinetic Interaction between this compound and 5-Fluorouracil (5-FU) Prodrugs in Rats

ParameterThis compound AloneTegafur (5-FU prodrug) AloneThis compound + TegafurReference
Animal Survival No appreciable changes over 20 daysNo appreciable changes over 20 daysAll animals died within 10 days[3][4][5]
Plasma 5-FU Levels Not applicableNormal therapeutic levelsExtremely enhanced levels from day 1[3][4]
Tissue 5-FU Levels (Bone Marrow, Intestines) Not applicableNormal therapeutic levelsExtremely enhanced levels[3][4][5]
Hepatic DPD Activity No significant changeNo significant changeMarked decrease[3]
Clinical Signs No appreciable toxic symptomsNo appreciable toxic symptomsDecreased white blood cells and platelets, diarrhea with bloody flux, severe anorexia, damage to bone marrow and intestinal mucosa[3][4][5]

Experimental Protocols

Protocol: Induction of this compound-5-FU Drug Interaction in a Rat Model

This is a generalized protocol based on descriptions in the cited literature and should be adapted and approved by the relevant institutional animal care and use committee (IACUC).

  • Animal Model: Male Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to standard chow and water ad libitum.

  • Drug Preparation:

    • This compound: Suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Tegafur (5-FU prodrug): Suspended in a suitable vehicle.

  • Dosing Regimen:

    • Control Group 1: Administer vehicle orally once daily.

    • Control Group 2: Administer this compound orally once daily.

    • Control Group 3: Administer Tegafur orally once daily.

    • Interaction Group: Administer this compound and Tegafur orally once daily.[3][5]

  • Monitoring:

    • Observe animals daily for clinical signs of toxicity, including changes in weight, appetite, activity, and presence of diarrhea.[3][5]

    • Collect blood samples periodically for complete blood counts (CBC) to assess for bone marrow suppression.[3][5]

    • At designated time points or upon euthanasia, collect plasma and tissues (liver, bone marrow, intestines) for analysis of 5-FU concentrations and hepatic DPD activity.[3]

  • Endpoint: The study may be terminated at a predefined time point or when animals in the interaction group show severe signs of toxicity, according to IACUC-approved humane endpoints.

Visualizations

Sorivudine_Metabolism_and_Interaction cluster_Gut Gastrointestinal Tract cluster_Systemic Systemic Circulation / Liver This compound This compound (Oral) GutFlora Gut Flora This compound->GutFlora Metabolism BVU BVU ((E)-5-(2-bromovinyl)uracil) GutFlora->BVU BVU_abs Absorbed BVU BVU->BVU_abs Absorption DPD DPD Enzyme (Dihydropyrimidine Dehydrogenase) InactiveMetabolites Inactive Metabolites DPD->InactiveMetabolites FiveFU 5-Fluorouracil (5-FU) FiveFU->DPD Catabolism Toxicity Severe Toxicity (Bone Marrow Suppression, GI Damage) FiveFU->Toxicity Accumulation Leads to BVU_abs->DPD Irreversible Inhibition

Caption: Metabolic pathway of this compound and its interaction with 5-FU metabolism.

Troubleshooting_Workflow Start Start: Unexpected Toxicity in this compound Study Check5FU Is 5-FU or a prodrug being co-administered? Start->Check5FU StopAdmin Immediately Cease Administration of Both Drugs Check5FU->StopAdmin Yes InvestigateOther Investigate Other Causes: - Dosing error - Formulation issue - Animal health Check5FU->InvestigateOther No ReviewProtocol Review Protocols for Potential Interactions StopAdmin->ReviewProtocol ImplementWashout Implement >4 Week Washout Period ReviewProtocol->ImplementWashout End Issue Resolved ImplementWashout->End InvestigateOther->End

Caption: Troubleshooting workflow for unexpected toxicity in this compound research.

References

Cross-resistance between Sorivudine and other nucleoside analogs

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Sorivudine Cross-Resistance

This guide provides troubleshooting advice and frequently asked questions for researchers working with this compound and other nucleoside analogs. The information is tailored for professionals in virology and drug development to address common experimental challenges related to antiviral resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and how does it differ from other nucleoside analogs?

This compound is a synthetic nucleoside analog of thymidine with potent antiviral activity against herpes simplex virus type 1 (HSV-1) and varicella-zoster virus (VZV).[1][2] Like other nucleoside analogs such as acyclovir (ACV), its antiviral activity depends on phosphorylation by a virus-encoded thymidine kinase (TK).[3][4]

  • Viral Activation: this compound is selectively phosphorylated to its monophosphate form by the viral TK. This step is crucial and does not occur to a significant extent in uninfected cells, which accounts for its selective toxicity.[4]

  • Cellular Conversion: Host cell kinases then further phosphorylate the monophosphate form into the active triphosphate metabolite.[5]

  • Inhibition of Viral Replication: The triphosphate form of this compound acts as a competitive inhibitor of the viral DNA polymerase, which is essential for the replication of viral DNA.[3][6] This inhibition halts the viral replication process.

The primary difference from purine analogs like acyclovir lies in its structure (a pyrimidine analog) and its exceptionally high potency against VZV.

Q2: What is the primary molecular basis for viral resistance to this compound?

The predominant mechanism of resistance to this compound, as with many other nucleoside analogs, involves mutations in the viral thymidine kinase (TK) gene (UL23 gene in HSV).[7][8] Resistance can arise from two main types of mutations:

  • TK-Deficient (or TK-Negative) Mutants: These viruses have mutations that lead to a loss of TK activity. Often, these are frameshift mutations (insertions or deletions) in homopolymeric regions (e.g., strings of Gs or Cs) of the TK gene, resulting in a truncated, non-functional protein.[9][10] These mutants are unable to perform the initial, essential phosphorylation step.

  • TK-Altered Mutants: These viruses possess point mutations that change specific amino acids in the TK protein.[7] These alterations can reduce the enzyme's affinity for this compound (or other nucleoside analogs), thereby preventing efficient phosphorylation, while sometimes preserving its function for natural nucleosides. Key regions for these mutations include the ATP-binding site and the nucleoside-binding site.[7][10]

A less common mechanism of resistance involves mutations in the viral DNA polymerase gene , which can alter the enzyme's affinity for the activated triphosphate form of the drug.[8]

Q3: What is cross-resistance, and how does it apply to this compound and other nucleoside analogs?

Cross-resistance occurs when a virus develops resistance to one drug and, as a result, becomes resistant to other drugs that share a similar mechanism of action or activation pathway.

  • Broad Cross-Resistance: TK-deficient mutants, which lack the enzyme needed to activate the drug, will be cross-resistant to all other nucleoside analogs that depend on viral TK for their activity. This includes acyclovir, penciclovir, ganciclovir, and brivudine.[8][10]

  • Variable Cross-Resistance: TK-altered mutants may exhibit different patterns of cross-resistance.[10] A specific mutation might impair the phosphorylation of this compound but have less of an effect on acyclovir, or vice-versa. The resistance profile depends entirely on how the specific amino acid change affects the enzyme's three-dimensional structure and its interaction with each drug.

  • No Cross-Resistance: Drugs with different mechanisms of action, such as the pyrophosphate analog foscarnet or the nucleotide analog cidofovir, are typically effective against this compound-resistant strains, especially those with TK mutations.[5][8] These drugs do not require activation by viral TK.

Q4: Are there any critical safety considerations or drug interactions associated with this compound?

Yes, this compound has a clinically significant and potentially fatal drug-drug interaction with the anticancer drug 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine, tegafur).[1][11]

  • Mechanism: A metabolite of this compound, bromovinyluracil (BVU), is a potent and irreversible inhibitor of dihydropyrimidine dehydrogenase (DPD).[1][12]

  • Consequence: DPD is the rate-limiting enzyme responsible for the catabolism (breakdown) of 5-FU.[1] When DPD is inhibited, 5-FU cannot be cleared, leading to its accumulation at highly toxic levels. This can cause severe bone marrow suppression, gastrointestinal toxicity, and death.[11][13]

  • Clinical Implication: The co-administration of this compound and 5-FU (or its prodrugs) is strictly contraindicated. A washout period of at least two weeks is recommended after stopping this compound before starting 5-FU therapy.[1] The closely related drug, brivudine, shares this same dangerous interaction.[14]

Troubleshooting Guides

Q5: My viral culture shows high-level resistance to this compound after drug exposure. What is the most probable cause?

A high-level resistance phenotype that emerges in culture is most likely due to the selection of TK-deficient (TK-negative) mutants .[8] These viruses have lost TK activity, usually due to frameshift mutations, and are therefore completely unable to phosphorylate and activate this compound.[10] This results in a significant increase in the drug concentration required to inhibit viral replication.

Next Steps:

  • Confirm Phenotype: Test the isolate's susceptibility to other TK-dependent nucleoside analogs (e.g., acyclovir). Expect to see high-level cross-resistance.

  • Verify with a TK-Independent Drug: Test susceptibility to foscarnet. The isolate should remain sensitive, which would strongly support a TK-based resistance mechanism.

  • Genotypic Analysis: Sequence the viral TK gene. Look for frameshift mutations, nonsense mutations (introducing a stop codon), or large deletions.

Q6: I have a this compound-resistant HSV isolate. How can I determine if it will also be resistant to Acyclovir (ACV)?

To determine the cross-resistance profile, a combination of phenotypic and genotypic testing is required. The pattern of resistance will reveal the underlying mechanism.

Experimental Workflow for Characterizing a Resistant Viral Isolate

G start_node Suspected this compound- Resistant Isolate pheno_assay Phenotypic Assay (Plaque Reduction) start_node->pheno_assay geno_assay Genotypic Assay (TK & DNA Pol Sequencing) start_node->geno_assay result_high_res Result: High-Level Resistance to This compound & ACV pheno_assay->result_high_res result_var_res Result: Variable Resistance (e.g., this compound-R, ACV-S) pheno_assay->result_var_res result_fosc_sens Result: Remains Sensitive to Foscarnet pheno_assay->result_fosc_sens result_tk_del Result: Frameshift/Nonsense Mutation in TK Gene geno_assay->result_tk_del result_tk_point Result: Point Mutation in TK Gene geno_assay->result_tk_point result_pol_point Result: Mutation in DNA Pol Gene geno_assay->result_pol_point conclusion_tk_neg Conclusion: TK-Deficient Mutant (Broad Cross-Resistance) result_high_res->conclusion_tk_neg conclusion_tk_alt Conclusion: TK-Altered Mutant (Variable Cross-Resistance) result_var_res->conclusion_tk_alt result_fosc_sens->conclusion_tk_neg result_tk_del->conclusion_tk_neg result_tk_point->conclusion_tk_alt conclusion_pol Conclusion: DNA Polymerase Mutant (Confirm with Marker Transfer) result_pol_point->conclusion_pol

Workflow for characterizing resistant viral isolates.
Q7: My experimental results show low-level resistance or a mixed population response. What are the potential causes and how do I troubleshoot this?

Low-level resistance or inconsistent results in susceptibility assays can be challenging. Here are the common causes and troubleshooting steps.

Troubleshooting Logic for Unexpected Resistance Patterns

G start_node Unexpected Result: Low-Level or Mixed Resistance q_mixed Is a mixed population of WT and resistant virus suspected? start_node->q_mixed q_tk_alt Is resistance selective for certain drugs? q_mixed->q_tk_alt No action_plaque Action: Plaque Purify Isolates q_mixed->action_plaque Yes q_tk_alt->start_node No, resistance is broad but low-level. Re-evaluate assay conditions. action_sequence Action: Sequence TK and DNA Pol Genes of Clonal Isolates q_tk_alt->action_sequence Yes outcome_mixed Finding: Presence of both sensitive and resistant plaques action_plaque->outcome_mixed action_retest Action: Retest Susceptibility of Clonal Populations action_retest->action_sequence outcome_tk_alt Finding: Point mutation in TK gene (e.g., in nucleoside-binding site) action_sequence->outcome_tk_alt outcome_pol Finding: Mutation in DNA Pol gene; TK is wild-type action_sequence->outcome_pol outcome_mixed->action_retest

Troubleshooting guide for ambiguous resistance results.
  • Mixed Viral Population: The most common cause is a mix of wild-type (sensitive) and resistant viruses in your sample. The overall result will appear as partial or low-level resistance.

    • Solution: Perform plaque purification to isolate individual viral clones. Then, test the drug susceptibility of several distinct clones to determine their individual phenotypes.[5]

  • TK-Altered Mutant: A TK-altered mutant may have only a partially reduced ability to phosphorylate this compound, leading to low-level resistance. This type of mutant is also the likely cause if you observe resistance to this compound but not to another nucleoside analog like ACV.

    • Solution: After plaque purification, sequence the TK gene of the resistant clone. Look for missense (point) mutations in conserved regions of the enzyme.[10]

  • DNA Polymerase Mutant: In rare cases, a mutation in the DNA polymerase could be the cause. This would typically confer resistance to this compound while the TK gene remains wild-type.

    • Solution: If sequencing of the TK gene reveals no mutations, proceed to sequence the DNA polymerase gene.

Data Presentation

Table 1: Representative Phenotypic Cross-Resistance Profiles of TK-Mutant Viruses

This table summarizes the expected susceptibility patterns for different classes of thymidine kinase mutations in HSV or VZV.

Mutation Type Mechanism This compound Acyclovir (ACV) Brivudine (BVDU) Foscarnet (PFA) Typical Genotype
TK-Deficient No drug activationHigh ResistanceHigh ResistanceHigh ResistanceSensitive Frameshift or nonsense mutation in TK gene[9][10]
TK-Altered Reduced drug activationVariable ResistanceVariable ResistanceVariable ResistanceSensitive Point mutation in TK active site (e.g., A168T)[7][10]
DNA Pol Mutant Altered drug targetResistantResistantResistantSensitive Point mutation in conserved regions of DNA Pol gene[8]
Wild-Type N/ASensitiveSensitiveSensitiveSensitiveNo resistance-conferring mutations

Experimental Protocols

Protocol 1: Phenotypic Susceptibility Testing via Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the susceptibility of a viral isolate to an antiviral drug.[5][8]

Objective: To determine the concentration of a drug (e.g., this compound) required to reduce the number of viral plaques by 50% (IC50).

Methodology:

  • Cell Seeding: Plate susceptible host cells (e.g., Vero cells for HSV) in 6-well plates and grow to confluence.

  • Drug Dilution: Prepare serial dilutions of this compound and other control drugs (e.g., acyclovir, foscarnet) in cell culture medium.

  • Viral Inoculation: Remove growth medium from cells and infect the monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well). Allow the virus to adsorb for 1-2 hours.

  • Drug Overlay: Remove the viral inoculum. Overlay the cell monolayers with a semi-solid medium (e.g., methylcellulose or agarose) containing the various drug dilutions. Include a "no drug" control.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-5 days, until plaques are clearly visible in the control wells.

  • Plaque Visualization: Fix the cells (e.g., with methanol) and stain with a solution like crystal violet to visualize and count the plaques.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each drug concentration relative to the "no drug" control. Determine the IC50 value by plotting the percentage of inhibition against the drug concentration. A significant increase in the IC50 value compared to a wild-type control virus indicates resistance.

Protocol 2: Genotypic Resistance Analysis

Objective: To identify mutations in the viral thymidine kinase (TK) and DNA polymerase (Pol) genes that may confer drug resistance.

Methodology:

  • Viral DNA Extraction: Isolate viral DNA from an infected cell culture lysate or a clinical specimen. Use a commercial viral DNA extraction kit for best results.

  • PCR Amplification: Design primers that flank the entire coding regions of the viral TK and DNA polymerase genes. Perform Polymerase Chain Reaction (PCR) to amplify these specific gene regions from the extracted viral DNA.

  • PCR Product Purification: Purify the amplified PCR products to remove primers, dNTPs, and other components of the PCR reaction.

  • DNA Sequencing: Sequence the purified PCR products using Sanger sequencing or Next-Generation Sequencing (NGS). Ensure sequencing of both forward and reverse strands for accuracy.

  • Sequence Analysis: Assemble the sequence data and align it with a published wild-type reference sequence for the specific virus (e.g., HSV-1 KOS strain).[10] Identify any nucleotide changes, insertions, or deletions.

  • Mutation Interpretation: Translate the nucleotide sequence into an amino acid sequence to determine if the mutations result in amino acid substitutions, frameshifts, or premature stop codons. Compare identified mutations against databases of known resistance mutations to assess their significance.

Visualizations

Mechanism of Action and Resistance Pathway

This diagram illustrates the activation pathway for this compound and how mutations in the viral thymidine kinase (TK) can confer resistance.

G cluster_pathway Antiviral Activation Pathway cluster_resistance Resistance Mechanism This compound This compound (Inactive Prodrug) Viral_TK Viral Thymidine Kinase (TK) This compound->Viral_TK Phosphorylation Sorivudine_MP This compound Monophosphate Viral_TK->Sorivudine_MP Cellular_Kinases Cellular Kinases Sorivudine_MP->Cellular_Kinases Sorivudine_TP This compound Triphosphate (Active) Cellular_Kinases->Sorivudine_TP Viral_DNA_Pol Viral DNA Polymerase Sorivudine_TP->Viral_DNA_Pol Competitive Inhibition Replication_Blocked Viral DNA Replication BLOCKED Viral_DNA_Pol->Replication_Blocked TK_Mutation TK Gene Mutation (Frameshift or Point Mutation) Altered_TK Altered or Deficient TK TK_Mutation->Altered_TK Altered_TK->Viral_TK Blocks initial activation step

This compound's mechanism of action and resistance.

References

Technical Support Center: Sorivudine in Immunocompromised Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Sorivudine in immunocompromised animal models. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most significant limitation of this compound observed in animal models?

The most critical limitation of this compound is its potent and often lethal interaction with 5-fluorouracil (5-FU) and its derivatives (e.g., capecitabine, tegafur). This interaction is particularly relevant in studies involving immunocompromised animals, which may have concurrent conditions or experimental treatments involving such chemotherapeutic agents.

Q2: What is the mechanism behind the toxic interaction between this compound and 5-fluorouracil (5-FU)?

The toxicity stems from the irreversible inhibition of the enzyme dihydropyrimidine dehydrogenase (DPD) by a metabolite of this compound, (E)-5-(2-bromovinyl)uracil (BVU). DPD is the primary enzyme responsible for the catabolism of 5-FU. When DPD is inhibited, the clearance of 5-FU is drastically reduced, leading to its accumulation and severe, often fatal, toxicity, including bone marrow suppression and gastrointestinal issues.

Q3: Have there been any other toxicities associated with this compound in animal studies, independent of 5-FU?

In the absence of 5-FU, this compound is generally well-tolerated in animal models at therapeutic doses. However, at very high doses, some studies have reported reversible changes in liver and kidney function. It is crucial to consult specific toxicology studies for the animal model being used.

Q4: How effective is this compound against various herpesviruses in immunocompromised animal models?

This compound has demonstrated high efficacy against Varicella-Zoster Virus (VZV) and Herpes Simplex Virus type 1 (HSV-1) in various immunocompromised rodent models, including athymic nude mice and severe combined immunodeficient (SCID) mice. Its efficacy is often superior to that of acyclovir in these models.

Troubleshooting Guide

Problem: Unexpectedly High Mortality or Severe Morbidity in Animals Treated with this compound.

Possible Cause 1: Concomitant administration or contamination with 5-fluorouracil (5-FU) or its prodrugs.

  • Troubleshooting Steps:

    • Review all experimental protocols: Ensure that no other research groups in the facility are using 5-FU or related compounds in a manner that could lead to cross-contamination.

    • Check animal feed and water: In some instances, contamination of feed has been a source of accidental 5-FU exposure. Consider analyzing a sample of the feed for the presence of 5-FU and its metabolites.

    • Audit drug preparation procedures: Verify that separate equipment is used for the preparation of this compound and any other compounds to prevent cross-contamination.

Possible Cause 2: Incorrect dosage or administration route.

  • Troubleshooting Steps:

    • Verify dose calculations: Double-check all calculations for the preparation of the this compound solution and the administered dose.

    • Confirm administration route: Ensure that the drug is being administered via the intended route (e.g., oral gavage, intraperitoneal injection) as specified in the protocol.

Problem: Lack of Efficacy of this compound Against a Susceptible Virus.

Possible Cause 1: Viral resistance.

  • Troubleshooting Steps:

    • Sequence the viral thymidine kinase (TK) gene: this compound requires phosphorylation by viral TK to become active. Mutations in the TK gene are a known mechanism of resistance.

    • Perform in vitro susceptibility testing: Isolate the virus from the treated animals and test its susceptibility to this compound in cell culture to confirm resistance.

Possible Cause 2: Suboptimal treatment regimen.

  • Troubleshooting Steps:

    • Review the timing of treatment initiation: Antiviral therapy is generally more effective when initiated early after viral inoculation.

    • Evaluate the duration of treatment: The treatment period may need to be extended in severely immunocompromised animals.

Quantitative Data Summary

Animal ModelVirusThis compound DosageEfficacyToxicityReference
Athymic Nude MiceHSV-110 mg/kg/day (oral)Significant reduction in mortality and lesion scores compared to placebo.No significant toxicity observed.
SCID MiceVZV1 mg/kg/day (oral)Complete protection against VZV-induced mortality.No adverse effects reported.
Beagle DogsN/A10 mg/kg/day for 13 weeksN/AReversible increases in liver enzymes at higher doses.
Rats (with 5-FU)N/A1 mg/kg/day (oral)N/ALethal toxicity when co-administered with 5-FU (5 mg/kg).

Experimental Protocols

Key Experiment: Assessment of this compound and 5-FU Interaction in Rats

This protocol is a generalized representation based on published studies.

  • Animal Model: Male Sprague-Dawley rats, 6-8 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment.

  • Grouping:

    • Group 1: Control (vehicle only)

    • Group 2: this compound only (e.g., 1 mg/kg/day, oral gavage)

    • Group 3: 5-FU only (e.g., 5 mg/kg/day, intraperitoneal injection)

    • Group 4: this compound + 5-FU (co-administration)

  • Drug Administration:

    • This compound is administered orally once daily for 5 days.

    • 5-FU is administered intraperitoneally once daily for 5 days, approximately 1 hour after this compound administration in Group 4.

  • Monitoring:

    • Animals are monitored daily for clinical signs of toxicity (e.g., weight loss, diarrhea, lethargy).

    • Body weight is recorded daily.

  • Sample Collection:

    • Blood samples are collected at specified time points for hematology and clinical chemistry analysis.

    • At the end of the study, animals are euthanized, and tissues (e.g., bone marrow, intestine, liver) are collected for histopathological examination.

  • Analysis:

    • Hematological parameters (e.g., white blood cell count, platelet count) are analyzed.

    • Serum levels of 5-FU can be measured to demonstrate its accumulation in the co-administered group.

    • Tissues are examined for signs of toxicity, such as bone marrow aplasia and intestinal mucositis.

Visualizations

Sorivudine_5FU_Interaction cluster_this compound This compound Metabolism cluster_5fu 5-FU Catabolism This compound This compound BVU (E)-5-(2-bromovinyl)uracil (BVU) This compound->BVU Metabolism DPD Dihydropyrimidine Dehydrogenase (DPD) BVU->DPD Irreversible Inhibition Inactive_Metabolites Inactive Metabolites DPD->Inactive_Metabolites Catabolism FU 5-Fluorouracil (5-FU) FU->DPD Toxicity Severe Toxicity (Bone Marrow, GI Tract) FU->Toxicity Accumulation

Caption: Mechanism of the toxic interaction between this compound and 5-FU.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Monitoring cluster_analysis Data Analysis Animal_Model Select Immunocompromised Animal Model (e.g., SCID mice) Virus_Inoculation Inoculate with Virus (e.g., VZV, HSV-1) Animal_Model->Virus_Inoculation Treatment_Groups Randomize into Groups (this compound, Placebo, etc.) Virus_Inoculation->Treatment_Groups Drug_Administration Administer Treatment (Oral Gavage) Treatment_Groups->Drug_Administration Monitoring Daily Monitoring (Mortality, Lesions, Weight) Drug_Administration->Monitoring Sample_Collection Collect Samples (Tissues, Blood) Monitoring->Sample_Collection Viral_Load Quantify Viral Load (e.g., PCR, Plaque Assay) Sample_Collection->Viral_Load Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Statistical Analysis Viral_Load->Data_Analysis Histopathology->Data_Analysis

Caption: General workflow for assessing this compound efficacy in vivo.

Validation & Comparative

Sorivudine versus Acyclovir for Varicella-Zoster Virus (VZV) Treatment: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of sorivudine and acyclovir in the treatment of Varicella-Zoster Virus (VZV) infections, intended for researchers, scientists, and drug development professionals. The information is compiled from clinical trial data to offer an objective overview of the two antiviral agents.

Comparative Efficacy Data

Clinical studies have demonstrated that this compound exhibits superior efficacy in certain aspects of VZV treatment when compared to acyclovir, particularly in accelerating cutaneous healing. The following tables summarize key quantitative data from comparative clinical trials.

Efficacy EndpointThis compoundAcyclovirp-valueRelative Risk (RR) [95% CI]Study Population
Time to Cessation of New Vesicle Formation (Median) 3 days4 days0.07 (univariate)1.54 [1.00-2.36]HIV-infected adults
3.0 days4.0 days0.0001 (log-rank)Not ReportedHIV-infected adults
Time to Total Lesion Crusting (Median) 7 days8 days0.02 (univariate)1.48 [1.07-2.04]HIV-infected adults
8 days9 days<0.05 (log-rank)Not ReportedHIV-infected adults
Zoster Recurrence 11%26%0.037Not ReportedHIV-infected adults

Table 1: Comparison of clinical efficacy endpoints for this compound and acyclovir in the treatment of dermatomal herpes zoster in HIV-infected patients. Data compiled from multiple studies.[1][2][3]

In Vitro ActivityThis compoundAcyclovir
50% Plaque Reduction (IC50) against VZV 0.001 µg/mL>1 µg/mL

Table 2: In vitro activity of this compound and acyclovir against clinical VZV isolates.[1][4]

Experimental Protocols

The data presented above are derived from randomized, double-blind, controlled clinical trials. The general methodologies employed in these studies are outlined below.

Study Design:

A multicenter, randomized, double-blind, placebo-controlled or active-controlled clinical trial design was utilized.[1][2][3] Patients were randomly assigned to receive either this compound or acyclovir.[3]

Patient Population:

The primary patient population consisted of human immunodeficiency virus (HIV)-infected adults with a clinical diagnosis of dermatomal herpes zoster.[1][2][3] Key inclusion criteria typically included the presence of a rash for less than 72 hours.[2]

Dosing Regimens:
  • This compound: 40 mg administered orally once daily.[2][3]

  • Acyclovir: 800 mg administered orally five times daily.[2][3]

  • Treatment Duration: The typical course of treatment was 7 to 10 days.[2][3]

Efficacy Assessments:

Patients were assessed daily to monitor the progression of cutaneous healing.[2][3] The primary efficacy endpoints included:

  • Time to the cessation of new vesicle formation.[1][3]

  • Time to total lesion crusting.[1][3]

Secondary endpoints often included the time to resolution of zoster-associated pain and the frequency of zoster recurrence.[3]

Statistical Analysis:

The log-rank test was used to compare the time to healing events between the two treatment groups.[2] Multivariate Cox regression analysis was employed to calculate relative risks and adjust for other variables.[1][3]

Mechanism of Action

Both this compound and acyclovir are nucleoside analogs that require activation by viral thymidine kinase (TK). This initial phosphorylation step is a key determinant of their selectivity for virus-infected cells.

G cluster_virus VZV-Infected Cell This compound This compound VZV_TK Viral Thymidine Kinase (TK) This compound->VZV_TK Acyclovir Acyclovir Acyclovir->VZV_TK Sorivudine_MP This compound Monophosphate VZV_TK->Sorivudine_MP Acyclovir_MP Acyclovir Monophosphate VZV_TK->Acyclovir_MP Cellular_Kinases Cellular Kinases Sorivudine_MP->Cellular_Kinases Acyclovir_MP->Cellular_Kinases Sorivudine_TP This compound Triphosphate Cellular_Kinases->Sorivudine_TP Acyclovir_TP Acyclovir Triphosphate Cellular_Kinases->Acyclovir_TP VZV_Polymerase VZV DNA Polymerase Sorivudine_TP->VZV_Polymerase Inhibits Acyclovir_TP->VZV_Polymerase Inhibits Viral_DNA Viral DNA Replication VZV_Polymerase->Viral_DNA Blocks G start Patient Screening (Herpes Zoster Diagnosis) inclusion Inclusion Criteria Met? (<72h rash onset) start->inclusion randomization Randomization inclusion->randomization Yes exit Exclusion inclusion->exit No sorivudine_arm This compound Arm (40mg once daily) randomization->sorivudine_arm acyclovir_arm Acyclovir Arm (800mg 5x daily) randomization->acyclovir_arm daily_assessment Daily Assessment (Cutaneous Healing, Pain) sorivudine_arm->daily_assessment acyclovir_arm->daily_assessment data_collection Data Collection (Time to events) daily_assessment->data_collection end_of_treatment End of Treatment (Day 7-10) data_collection->end_of_treatment follow_up Long-term Follow-up (Recurrence, PHN) end_of_treatment->follow_up analysis Statistical Analysis follow_up->analysis results Results Interpretation analysis->results

References

A Comparative Analysis of Sorivudine and Brivudine Against Herpesviruses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two potent antiviral nucleoside analogues, Sorivudine and Brivudine, for the treatment of infections caused by herpesviruses. Both drugs exhibit significant activity, particularly against Varicella-Zoster Virus (VZV), the causative agent of shingles. This document outlines their mechanisms of action, comparative in vitro efficacy, and the experimental protocols used to derive these findings.

Mechanism of Action: Selective Inhibition of Viral DNA Synthesis

Both this compound and Brivudine are thymidine analogues that selectively inhibit the replication of herpesviruses. Their mechanism of action relies on a multi-step activation process initiated by a virus-encoded enzyme, thymidine kinase (TK). This selective activation is the cornerstone of their antiviral specificity and favorable safety profile.

Once administered, the drugs are taken up by both infected and uninfected cells. However, only in virus-infected cells are they efficiently phosphorylated by the viral TK to their monophosphate forms. Host cell kinases then further phosphorylate the monophosphates to their active triphosphate forms. These active triphosphates act as competitive inhibitors of the viral DNA polymerase, a crucial enzyme for viral genome replication. Incorporation of the drug triphosphate into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.[1][2]

dot

Mechanism_of_Action cluster_cell Host Cell Drug This compound / Brivudine Drug_MP Drug Monophosphate Drug->Drug_MP Viral Thymidine Kinase (TK) Drug_DP Drug Diphosphate Drug_MP->Drug_DP Host Cell Kinases Drug_TP Drug Triphosphate Drug_DP->Drug_TP Host Cell Kinases Viral_DNA_Polymerase Viral DNA Polymerase Drug_TP->Viral_DNA_Polymerase Inhibition Viral_DNA_Replication Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA_Replication Catalyzes

Caption: Mechanism of Action of this compound and Brivudine.

Comparative In Vitro Antiviral Activity

The following table summarizes the in vitro antiviral activity of this compound and Brivudine against key herpesviruses. The data is presented as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the drug concentration required to inhibit viral replication by 50%.

VirusThis compound (µM)Brivudine (µM)Reference(s)
Herpes Simplex Virus Type 1 (HSV-1) 0.39 (ID50)Active[3]
Herpes Simplex Virus Type 2 (HSV-2) 0.67 (ID50)Inactive[3][4]
Varicella-Zoster Virus (VZV) Highly Potent0.0072 (EC50)[2]

Note: A direct head-to-head comparative study with IC50/EC50 values for both drugs against all three viruses under identical experimental conditions was not available in the public domain at the time of this review. The data presented is compiled from multiple sources. "Active" indicates reported antiviral activity without a specific IC50/EC50 value in the cited source. This compound is reported to have potent activity against VZV, often cited as being more potent than acyclovir.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antiviral efficacy of this compound and Brivudine.

Plaque Reduction Assay (PRA)

The plaque reduction assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).

Materials:

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV, MRC-5 for VZV) in 6-well or 12-well plates.

  • Virus stock of known titer.

  • Serial dilutions of this compound and Brivudine.

  • Growth medium and overlay medium (containing a gelling agent like methylcellulose or agarose).

  • Staining solution (e.g., crystal violet).

Procedure:

  • Cell Seeding: Seed host cells into plates and incubate until a confluent monolayer is formed.

  • Virus Adsorption: Remove the growth medium and infect the cell monolayers with a standardized amount of virus for 1-2 hours to allow for viral attachment and entry.

  • Antiviral Treatment: Remove the virus inoculum and overlay the cells with a medium containing serial dilutions of the antiviral drugs. Include a virus control (no drug) and a cell control (no virus, no drug).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: After incubation, fix the cells (e.g., with formaldehyde) and stain them with a staining solution. The areas of viral-induced cell death (plaques) will appear as clear zones against a background of stained, healthy cells.

  • Data Analysis: Count the number of plaques at each drug concentration and calculate the percentage of plaque reduction compared to the virus control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration.

dot```dot digraph "Plaque_Reduction_Assay" { graph [rankdir="TB", splines=true, nodesep=0.3, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Seed_Cells" [label="Seed host cells in plates"]; "Infect_Cells" [label="Infect cells with virus"]; "Add_Antiviral" [label="Add serial dilutions of antiviral drug"]; "Incubate" [label="Incubate for plaque formation"]; "Fix_and_Stain" [label="Fix and stain cells"]; "Count_Plaques" [label="Count plaques and calculate EC50"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Seed_Cells"; "Seed_Cells" -> "Infect_Cells"; "Infect_Cells" -> "Add_Antiviral"; "Add_Antiviral" -> "Incubate"; "Incubate" -> "Fix_and_Stain"; "Fix_and_Stain" -> "Count_Plaques"; "Count_Plaques" -> "End"; }

Caption: Workflow of a Real-Time PCR-Based Antiviral Assay.

Conclusion

Both this compound and Brivudine are highly potent inhibitors of VZV replication, with Brivudine demonstrating particularly low EC50 values in vitro. This compound also exhibits activity against both HSV-1 and HSV-2. In contrast, Brivudine is active against HSV-1 but not HSV-2. [3][4]The selectivity of these drugs for virus-infected cells, due to their reliance on viral thymidine kinase for activation, underscores their therapeutic potential. The choice between these agents for clinical or research purposes will depend on the specific herpesvirus being targeted. Further head-to-head comparative studies are warranted to provide a more definitive quantitative comparison of their efficacy against a broader range of herpesvirus strains.

References

Head-to-Head Clinical Trial of Sorivudine Versus Acyclovir in HIV Patients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiviral therapeutics for herpes zoster in immunocompromised individuals, particularly those with Human Immunodeficiency Virus (HIV), two nucleoside analogs, Sorivudine and acyclovir, have been the subject of direct comparative clinical trials. This guide provides a detailed, data-driven comparison of their performance, experimental protocols, and mechanisms of action to inform researchers, scientists, and drug development professionals.

Efficacy in HIV-Positive Patients with Herpes Zoster

Clinical trials have demonstrated that this compound offers a significant advantage in the rate of cutaneous healing compared to acyclovir in HIV-infected patients with dermatomal herpes zoster.[1][2]

A key multicenter, randomized, double-blind, placebo-controlled clinical trial provides the primary basis for this comparison. In this study, 170 HIV-seropositive adults with confirmed herpes zoster were randomized to receive either a 10-day course of oral this compound (40 mg once daily) or oral acyclovir (800 mg five times daily).[1]

The primary efficacy endpoint was the time to the cessation of new vesicle formation.[1] A univariate analysis showed a trend favoring this compound, with a median of 3 days compared to 4 days for acyclovir.[1] Furthermore, this compound demonstrated a significant advantage in the time to total lesion crusting, with a median of 7 days versus 8 days for the acyclovir group.[1] A multivariate analysis confirmed that this compound was superior to acyclovir in reducing the time to both the cessation of new vesicle formation and total lesion crusting.[1]

Another double-blind, randomized study involving 125 HIV-infected adults with acute localized herpes zoster reported similar findings. This study found that this compound significantly shortened the median period of new vesicle formation to 3.0 days compared to 4.0 days for acyclovir.[2] Interestingly, this study also reported that zoster recurrences were experienced by fewer patients in the this compound group (11%) compared to the acyclovir group (26%).[2]

It is noteworthy that the time to resolution of zoster-associated pain and the frequency of dissemination were not significantly different between the two treatment groups in the larger trial.[1]

Efficacy EndpointThis compound (40 mg once daily)Acyclovir (800 mg five times daily)p-valueReference
Median Time to Cessation of New Vesicle Formation 3 days4 days0.07[1]
Median Time to Total Lesion Crusting 7 days8 days0.02[1]
Zoster Recurrence Rate 11%26%0.037[2]

Experimental Protocols

The pivotal clinical trials comparing this compound and acyclovir in HIV-infected patients with herpes zoster followed rigorous, well-defined protocols to ensure the validity and reliability of the findings.

Study Design

The core study was a randomized, double-blind, placebo-controlled, multicenter clinical trial.[1] This design is considered the gold standard for clinical research, minimizing bias in the assessment of outcomes.

Patient Population

The studies enrolled HIV-seropositive adults who presented with dermatomal herpes zoster.[1][2] The diagnosis was confirmed by direct fluorescent-antigen testing and/or viral culture.[1] Key inclusion criteria typically included the onset of rash within 72 hours of enrollment to ensure that antiviral therapy was initiated at a stage where it would be most effective.[2]

Treatment Regimen

Patients were randomly assigned to one of two treatment arms:

  • This compound Group: Received 40 mg of this compound orally once daily, along with a placebo matching the acyclovir dosage schedule.[1]

  • Acyclovir Group: Received 800 mg of acyclovir orally five times daily, along with a placebo matching the this compound dosage schedule.[1]

The treatment duration in the primary study was 10 days.[1]

Monitoring and Assessments

Patients were closely monitored throughout the trial. Daily assessments were conducted to document cutaneous healing, pain levels, and the emergence of any zoster-related complications or drug-related adverse events.[1] Follow-up assessments were performed at specific intervals, such as on days 21 and 28, and then monthly for up to a year to monitor for long-term outcomes like zoster recurrence.[1]

Below is a graphical representation of the experimental workflow:

ExperimentalWorkflow cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms (10 Days) cluster_monitoring Monitoring & Follow-up Patient HIV-Positive Adults with Herpes Zoster InclusionCriteria Rash Onset <= 72 hours Patient->InclusionCriteria Randomization Randomized, Double-Blind InclusionCriteria->Randomization This compound This compound (40 mg once daily) + Acyclovir Placebo Randomization->this compound Acyclovir Acyclovir (800 mg five times daily) + this compound Placebo Randomization->Acyclovir DailyMonitoring Daily Monitoring: - Cutaneous Healing - Pain Assessment - Adverse Events This compound->DailyMonitoring Acyclovir->DailyMonitoring FollowUp Follow-up: - Day 21 & 28 - Monthly for 1 year DailyMonitoring->FollowUp

A simplified workflow of the head-to-head clinical trial comparing this compound and acyclovir.

Mechanism of Action: A Tale of Two Nucleoside Analogs

Both this compound and acyclovir are nucleoside analogs that require intracellular phosphorylation to their active triphosphate forms to exert their antiviral effects. However, there are subtle but important differences in their activation pathways and inhibitory actions.

Acyclovir's Mechanism of Action

Acyclovir is a synthetic purine nucleoside analogue. Its mechanism of action is a multi-step process:

  • Selective Monophosphorylation: Acyclovir is preferentially converted to acyclovir monophosphate by viral thymidine kinase (TK). This initial step is crucial for its selectivity, as uninfected host cells have significantly lower thymidine kinase activity for acyclovir.

  • Conversion to Triphosphate: Host cell enzymes, such as guanylate kinase and other nucleoside diphosphate kinases, further phosphorylate acyclovir monophosphate to acyclovir diphosphate and then to the active acyclovir triphosphate.

  • Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competitively inhibits viral DNA polymerase, the enzyme responsible for replicating the viral genome.

  • Chain Termination: Upon incorporation into the growing viral DNA chain, acyclovir triphosphate acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. This effectively halts viral DNA replication.

Acyclovir_Pathway Acyclovir Acyclovir ACV_MP Acyclovir Monophosphate Acyclovir->ACV_MP Viral Thymidine Kinase ACV_DP Acyclovir Diphosphate ACV_MP->ACV_DP Host Guanylate Kinase ACV_TP Acyclovir Triphosphate ACV_DP->ACV_TP Host Nucleoside Diphosphate Kinases Viral_DNA_Polymerase Viral DNA Polymerase ACV_TP->Viral_DNA_Polymerase Competitive Inhibition Chain_Termination Viral DNA Chain Termination Viral_DNA_Polymerase->Chain_Termination Incorporation

The activation and inhibitory pathway of acyclovir against viral replication.
This compound's Mechanism of Action

This compound is a synthetic pyrimidine nucleoside analog with a mechanism of action that shares similarities with acyclovir but also has distinct features:

  • Phosphorylation by Viral Thymidine Kinase: Like acyclovir, this compound is selectively phosphorylated by viral thymidine kinase to its monophosphate form.

  • Further Phosphorylation: Subsequent phosphorylation to the diphosphate and triphosphate forms is also thought to be carried out by cellular kinases.

  • Inhibition of Viral DNA Polymerase: this compound triphosphate is a potent inhibitor of viral DNA polymerase.

  • No Chain Termination: Unlike acyclovir, this compound triphosphate does not act as an obligate chain terminator. Instead, its primary mechanism of action is the potent inhibition of the viral DNA polymerase enzyme.

Sorivudine_Pathway This compound This compound Sorivudine_MP This compound Monophosphate This compound->Sorivudine_MP Viral Thymidine Kinase Sorivudine_DP This compound Diphosphate Sorivudine_MP->Sorivudine_DP Cellular Kinases Sorivudine_TP This compound Triphosphate Sorivudine_DP->Sorivudine_TP Cellular Kinases Viral_DNA_Polymerase Viral DNA Polymerase Sorivudine_TP->Viral_DNA_Polymerase Potent Inhibition Inhibition Inhibition of Viral DNA Synthesis Viral_DNA_Polymerase->Inhibition

The activation and inhibitory pathway of this compound against viral replication.

Pharmacokinetics and Safety Profile

Pharmacokinetics

A significant advantage of this compound is its superior oral bioavailability, which is reported to be greater than 60%.[3][4] This is considerably higher than the oral bioavailability of acyclovir, which is generally in the range of 15-30%. This difference in bioavailability allows for a much lower and less frequent dosing regimen for this compound (40 mg once daily) compared to acyclovir (800 mg five times daily).[1]

Pharmacokinetic ParameterThis compoundAcyclovirReference
Oral Bioavailability >60%15-30%[3][4]
Safety and Tolerability

In the head-to-head clinical trials in HIV-infected patients, both this compound and acyclovir were reported to be well tolerated.[1][2] The adverse event profiles were not significantly different between the two treatment groups.[1] The most commonly reported symptoms for both drugs included nausea or vomiting, dizziness, and headache.[1]

Adverse EventThis compound (%)Acyclovir (%)
Nausea or Vomiting 2124
Dizziness 1311
Headache 1012

Data adapted from a clinical trial in HIV-infected patients with herpes zoster.[1]

Drug Interactions

A critical safety consideration for this compound is its significant and potentially fatal drug interaction with 5-fluorouracil (5-FU) and its prodrugs.[5][6][7] A metabolite of this compound, bromovinyluracil (BVU), irreversibly inhibits the enzyme dihydropyrimidine dehydrogenase (DPD), which is essential for the metabolism of 5-FU.[5][7] This inhibition can lead to a toxic accumulation of 5-FU. This interaction has led to fatalities and is a major consideration in the clinical use of this compound.

Conclusion

Head-to-head clinical trials in HIV-infected patients with herpes zoster have demonstrated that this compound is more effective than acyclovir in accelerating cutaneous healing, with a significantly shorter time to cessation of new vesicle formation and total lesion crusting. This enhanced efficacy is coupled with a more favorable pharmacokinetic profile, notably a higher oral bioavailability that allows for a convenient once-daily dosing regimen. Both drugs were found to be well-tolerated in this patient population, with similar adverse event profiles. However, the critical and potentially lethal drug interaction between this compound and 5-fluorouracil necessitates careful patient screening and management. For researchers and drug development professionals, the comparative data highlights the potential of developing antiviral agents with improved pharmacokinetic properties to enhance clinical outcomes in immunocompromised populations.

References

Sorivudine Demonstrates Superior Potency Against Varicella-Zoster Virus Clinical Isolates Compared to Acyclovir

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of in vitro studies reveals that Sorivudine is significantly more potent than Acyclovir and other antiviral agents against clinical isolates of the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. Data from multiple comparative studies consistently show that this compound inhibits VZV replication at substantially lower concentrations than Acyclovir, positioning it as a highly effective therapeutic candidate for VZV infections.

This compound, a nucleoside analog, exhibits its antiviral activity following phosphorylation by viral thymidine kinase. This targeted activation within infected cells leads to a potent inhibition of VZV DNA polymerase, thereby halting viral replication.[1][2] Clinical studies have corroborated these in vitro findings, demonstrating this compound's efficacy in accelerating the healing of cutaneous lesions in patients with herpes zoster.[2][3]

Comparative Antiviral Potency: A Quantitative Overview

The superior potency of this compound is evident from the consistently lower 50% effective concentration (EC₅₀) values observed in plaque reduction assays compared to Acyclovir and other antiviral compounds. The EC₅₀ represents the drug concentration required to inhibit the formation of viral plaques in cell culture by 50%.

A pivotal study established that the geometric mean EC₅₀ of this compound against clinical VZV isolates was 0.001 µg/mL, indicating that it is at least 1,000-fold more active than Acyclovir against VZV.[2] Another investigation reported the average EC₅₀ of this compound to be 0.0035 µM, further highlighting its potent anti-VZV activity and superior efficacy when compared to Acyclovir.[3]

The following table summarizes the comparative in vitro potency of this compound and Acyclovir against VZV clinical isolates, as reported in various studies.

Antiviral AgentMean EC₅₀ / IC₅₀ Against VZV Clinical IsolatesFold Difference (approx.)Reference(s)
This compound 0.001 µg/mL (geometric mean)>1,000x more potent than Acyclovir[2]
Acyclovir Not explicitly stated in the same study, but implied to be >1 µg/mL-[2]
This compound 0.0035 µM-[3]
Acyclovir Not explicitly stated in the same study-[3]

Experimental Methodology: The Plaque Reduction Assay

The gold standard for determining the in vitro susceptibility of VZV to antiviral compounds is the plaque reduction assay.[4] This method provides a quantitative measure of a drug's ability to inhibit the cytopathic effect of the virus in a cell culture system.

Detailed Protocol for VZV Plaque Reduction Assay:
  • Cell Culture Preparation: Confluent monolayers of a suitable human cell line, such as human embryonic lung (HEL) or MRC-5 fibroblasts, are prepared in cell culture plates.

  • Virus Inoculation: The cell monolayers are infected with a standardized amount of a VZV clinical isolate, typically aiming for a concentration that produces a countable number of plaques (e.g., 50-100 plaque-forming units per well).

  • Drug Application: Immediately following viral adsorption, the infected cell monolayers are overlaid with a medium (often containing a gelling agent like carboxymethylcellulose or agarose) containing serial dilutions of the antiviral drugs being tested (e.g., this compound and Acyclovir). A control group with no antiviral drug is also included.

  • Incubation: The treated and control plates are incubated under appropriate conditions (e.g., 37°C in a humidified CO₂ incubator) for a period that allows for the development of viral plaques, which can range from several days to a week.

  • Plaque Visualization and Counting: After the incubation period, the cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the viral plaques. Plaques appear as clear zones where the virus has destroyed the cells. The number of plaques in each well is then counted.

  • EC₅₀/IC₅₀ Calculation: The percentage of plaque reduction is calculated for each drug concentration by comparing the number of plaques in the treated wells to the number in the untreated control wells. The EC₅₀ or IC₅₀ value is then determined by plotting the percentage of inhibition against the drug concentration and using regression analysis to identify the concentration that results in a 50% reduction in plaque formation.[5]

Experimental Workflow Visualization

The following diagram illustrates the key steps involved in the VZV plaque reduction assay for assessing the potency of antiviral compounds like this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells Prepare confluent cell monolayers (e.g., MRC-5 cells) infect Infect cell monolayers with VZV prep_cells->infect prep_virus Prepare standardized VZV clinical isolate inoculum prep_virus->infect prep_drugs Prepare serial dilutions of This compound and Acyclovir treat Add drug dilutions to infected cells prep_drugs->treat infect->treat incubate Incubate for plaque development (days) treat->incubate stain Fix and stain cells (e.g., Crystal Violet) incubate->stain count Count viral plaques stain->count calculate Calculate % inhibition and determine EC50/IC50 values count->calculate

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Sorivudine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety protocols and logistical plans for the handling and disposal of Sorivudine, a synthetic pyrimidine nucleoside antimetabolite. While specific occupational exposure limits for this compound have not been established, its classification as a potentially hazardous compound necessitates stringent adherence to safety protocols to minimize exposure risk for researchers, scientists, and drug development professionals. The following guidelines are based on established best practices for handling potent pharmaceutical compounds.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. Given the compound's potential for harm if swallowed and its toxicity to aquatic life, a comprehensive PPE strategy is mandatory.[1]

Recommended PPE for Handling this compound
PPE CategoryItemSpecificationRationale
Hand Protection Double GlovesInner: Nitrile, non-sterileOuter: Nitrile, tested against chemotherapy drugs (ASTM D6978)[2][3][4][5]Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for safe removal of the contaminated outer glove.[6]
Body Protection Disposable GownSolid-front, back-closure, long-sleeved with tight-fitting cuffs[7][8]Protects skin and personal clothing from contamination.
Eye and Face Protection Safety Goggles and Face ShieldANSI Z87.1-rated gogglesFull-face shield worn over gogglesProtects against splashes and aerosols to the eyes and face.[7][9]
Respiratory Protection N95 Respirator or higherNIOSH-approvedRecommended when handling powders outside of a containment system to prevent inhalation.[10]

Operational Plan: Step-by-Step Safety Protocols

Adherence to a strict operational workflow is critical to ensure personnel safety and prevent contamination.

Pre-Handling Checklist:
  • Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.[1]

  • PPE Inspection: Before entering the designated area, visually inspect all PPE for defects, such as tears or cracks.

  • Donning PPE: Don PPE in the following order: gown, inner gloves, N95 respirator (if required), safety goggles, face shield, and outer gloves. The outer gloves should be worn over the cuffs of the gown.

Handling this compound:
  • Weighing and Aliquoting: Conduct all weighing and aliquoting of this compound powder within a certified chemical fume hood or other appropriate containment device.

  • Spill Kit: Ensure a spill kit specifically for cytotoxic drugs is readily accessible in the handling area.

  • Avoid Contamination: Be mindful of touching surfaces outside the designated handling area with contaminated gloves. Change outer gloves immediately if they become contaminated.

Post-Handling Procedure (Doffing PPE):
  • In Designated Area: Remove outer gloves and dispose of them in the designated cytotoxic waste container.

  • Exiting Designated Area: Remove face shield and goggles, followed by the gown. Dispose of these items in the cytotoxic waste container.

  • Final Steps: Remove inner gloves and dispose of them. Wash hands thoroughly with soap and water.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.[1]

Waste TypeDisposal ContainerDisposal Method
Unused this compound Powder Labeled, sealed, and puncture-resistant containerHigh-temperature incineration through a licensed hazardous waste disposal vendor.[11]
Contaminated PPE (Gloves, Gown, etc.) Purple, leak-proof cytotoxic waste bags or containers[12][13]High-temperature incineration through a licensed hazardous waste disposal vendor.[11]
Contaminated Labware (beakers, stir bars, etc.) Labeled, sealed, and puncture-resistant containerDecontaminate with an appropriate agent or dispose of as hazardous waste via incineration.
Aqueous Waste Containing this compound Labeled, sealed, and leak-proof containerCollection by a licensed hazardous waste disposal vendor for appropriate treatment and disposal.

Experimental Protocols: Ensuring Procedural Integrity

While this document does not cite specific experimental results, any research involving this compound should be preceded by the development of a detailed experimental protocol that includes safety considerations at each step. This protocol should be reviewed and approved by the institution's Environmental Health and Safety (EHS) department.

Visualizing the Safety Workflow

The following diagram illustrates the logical workflow for donning and doffing Personal Protective Equipment when handling this compound. Adherence to this sequence is critical for minimizing the risk of contamination and exposure.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_handling Handling this compound (Containment Area) cluster_doffing Doffing PPE (Transition Area) Don_Gown 1. Don Gown Don_InnerGloves 2. Don Inner Gloves Don_Gown->Don_InnerGloves Don_Respirator 3. Don Respirator (if needed) Don_InnerGloves->Don_Respirator Don_Goggles 4. Don Goggles Don_Respirator->Don_Goggles Don_FaceShield 5. Don Face Shield Don_Goggles->Don_FaceShield Don_OuterGloves 6. Don Outer Gloves (over cuffs) Don_FaceShield->Don_OuterGloves Handling Perform Work Don_OuterGloves->Handling Doff_OuterGloves 1. Remove Outer Gloves Handling->Doff_OuterGloves Doff_FaceShield 2. Remove Face Shield Doff_OuterGloves->Doff_FaceShield Doff_Goggles 3. Remove Goggles Doff_FaceShield->Doff_Goggles Doff_Gown 4. Remove Gown Doff_Goggles->Doff_Gown Doff_InnerGloves 5. Remove Inner Gloves Doff_Gown->Doff_InnerGloves Wash_Hands 6. Wash Hands Thoroughly Doff_InnerGloves->Wash_Hands

Caption: PPE Donning and Doffing Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sorivudine
Reactant of Route 2
Reactant of Route 2
Sorivudine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.